Glicetanile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O4S/c1-15(2)10-17-13-25-23(26-14-17)28-33(30,31)19-7-4-16(5-8-19)11-22(29)27-20-12-18(24)6-9-21(20)32-3/h4-9,12-15H,10-11H2,1-3H3,(H,27,29)(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXCADHKCVBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179215 | |
| Record name | Glicetanile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24455-58-1 | |
| Record name | Glicetanile [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024455581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glicetanile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLICETANILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S39J3B52KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Gliclazide's Mechanism of Action in Pancreatic Beta-Cells: A Technical Guide
Note: The initial query for "glicetanile" did not yield specific results. It is presumed that this may be a typographical error, and this guide will focus on gliclazide , a widely studied second-generation sulfonylurea, to provide a comprehensive overview of its mechanism of action in pancreatic beta-cells.
This technical guide offers an in-depth exploration of the molecular and cellular mechanisms by which gliclazide stimulates insulin secretion from pancreatic beta-cells. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this cornerstone of type 2 diabetes therapy.
Core Mechanism: Inhibition of K-ATP Channels
The primary mechanism of action of gliclazide, like other sulfonylureas, is the inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic beta-cells.[1][2] These channels play a crucial role in linking cellular metabolism to electrical activity.[3] The K-ATP channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[4][5] Gliclazide exerts its effect by binding to the SUR1 subunit.
This binding event initiates a cascade of events:
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Closure of K-ATP Channels: Gliclazide binding to SUR1 leads to the closure of the associated Kir6.2 potassium channel.
-
Membrane Depolarization: The closure of K-ATP channels reduces the outward flow of potassium ions, causing the beta-cell membrane to depolarize.
-
Opening of Voltage-Gated Calcium Channels: The change in membrane potential activates voltage-dependent calcium channels (VDCCs).
-
Calcium Influx: The opening of VDCCs allows for a rapid influx of extracellular calcium ions into the beta-cell.
-
Insulin Granule Exocytosis: The resulting increase in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.
Quantitative Data on Gliclazide's Action
The following tables summarize key quantitative data regarding the effects of gliclazide on pancreatic beta-cells.
Table 1: Gliclazide's Potency on K-ATP Channels
| Parameter | Value | Cell Type | Reference |
| IC50 for K-ATP current blockage | 184 ± 30 nmol/l | Mouse pancreatic beta-cells | |
| IC50 in cardiac muscle | 19.5 ± 5.4 µmol/l | Rat cardiac myocytes | |
| IC50 in smooth muscle | 37.9 ± 1.0 µmol/l | Rat arterial smooth muscle cells |
Table 2: Effects of Gliclazide on Insulin Secretion in Type 2 Diabetes Patients
| Parameter | Placebo | Gliclazide (160 mg) | p-value | Reference |
| First Phase Insulin Release (AUC 0-10 min) | No significant difference | No significant difference | NS | |
| Second Phase Insulin Release (AUC 30-240 min) | 63 ± 50 nmol/L x 210 min | 128 ± 62 nmol/L x 210 min | p = 0.002 |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recordings
This technique is employed to measure the activity of K-ATP channels in isolated pancreatic beta-cells.
-
Cell Preparation: Pancreatic islets are isolated from animal models (e.g., mice) by collagenase digestion. The islets are then dispersed into single beta-cells and cultured for a short period.
-
Recording: A glass micropipette with a very fine tip is used to form a high-resistance seal with the plasma membrane of a single beta-cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).
-
Data Acquisition: The membrane potential is clamped at a specific voltage, and the resulting ionic currents across the membrane are recorded. The K-ATP channel current is isolated by applying specific blockers for other channels and by using an intracellular solution with a low ATP concentration to maximize K-ATP channel opening.
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Drug Application: Gliclazide is applied to the cell at varying concentrations to determine its inhibitory effect on the K-ATP channel current, allowing for the calculation of the IC50 value.
Insulin Secretion Assays: Hyperglycemic Clamp
The hyperglycemic clamp technique is a gold-standard method to assess insulin secretion in vivo in response to a standardized glucose stimulus.
-
Subject Preparation: The study is typically conducted in human subjects (either healthy volunteers or patients with type 2 diabetes) after an overnight fast.
-
Procedure: Two intravenous catheters are inserted, one for blood sampling and the other for glucose infusion. A primed-continuous infusion of glucose is administered to rapidly raise and then maintain the blood glucose concentration at a specific hyperglycemic level (e.g., 8 mmol/L).
-
Drug Administration: Gliclazide or a placebo is administered orally before the start of the hyperglycemic clamp in a randomized, double-blind, cross-over design.
-
Blood Sampling: Blood samples are collected at frequent intervals to measure plasma insulin, C-peptide, and glucose concentrations.
-
Data Analysis: The insulin and C-peptide responses are quantified by calculating the area under the curve (AUC) during the first phase (0-10 minutes) and the second phase (e.g., 30-240 minutes) of insulin secretion.
Signaling Pathways and Workflows
Signaling Pathway of Gliclazide-Induced Insulin Secretion
Caption: Gliclazide's signaling cascade in pancreatic beta-cells.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp experiments.
Experimental Workflow for Hyperglycemic Clamp
Caption: Workflow for hyperglycemic clamp studies.
Conclusion
Gliclazide's therapeutic effect in type 2 diabetes is primarily mediated by its specific interaction with the SUR1 subunit of the K-ATP channel in pancreatic beta-cells. This leads to membrane depolarization, calcium influx, and ultimately, the potentiation of glucose-stimulated insulin secretion, particularly enhancing the second phase of insulin release. The high affinity of gliclazide for the pancreatic beta-cell K-ATP channel isoform contributes to its favorable clinical profile. A thorough understanding of these mechanisms is crucial for the continued development of novel and improved therapies for type 2 diabetes.
References
- 1. Sulfonylurea receptors, ion channels, and fruit flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 5. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Glicetanile's Molecular Target: An In-depth Guide to the ATP-Sensitive Potassium (KATP) Channel
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Molecular Target: ATP-Sensitive Potassium (KATP) Channel
The primary molecular target of Glicetanile and other sulfonylurea drugs is the ATP-sensitive potassium (KATP) channel.[2][3] These channels are crucial for coupling cellular metabolism to electrical activity in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and neurons.[1]
Structure of the KATP Channel
The KATP channel is a hetero-octameric protein complex composed of two distinct subunits:
-
Kir6.x Subunit: This is the inwardly rectifying potassium channel subunit that forms the pore of the channel. Two isoforms, Kir6.1 and Kir6.2, are known, with Kir6.2 being the predominant isoform in pancreatic β-cells.
-
Sulfonylurea Receptor (SUR) Subunit: This is a regulatory subunit belonging to the ATP-binding cassette (ABC) transporter superfamily. It confers sensitivity to sulfonylureas and nucleotides. Different SUR isoforms (SUR1, SUR2A, and SUR2B) are expressed in different tissues, leading to tissue-specific pharmacology of KATP channel modulators. The pancreatic β-cell KATP channel is composed of Kir6.2 and SUR1 subunits.
Recent advances in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the KATP channel, revealing the intricate arrangement of these subunits and the binding sites for ligands like ATP and sulfonylureas.
Mechanism of Action of this compound and Sulfonylureas
This compound, like other sulfonylureas, stimulates insulin secretion from pancreatic β-cells by inhibiting the KATP channels. This process involves a series of events that can be summarized in the following signaling pathway:
Caption: Signaling pathway of this compound-induced insulin secretion.
In the resting state, KATP channels in pancreatic β-cells are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential. When blood glucose levels rise, glucose is transported into the β-cell and metabolized, leading to an increase in the intracellular ATP/ADP ratio. This increase in ATP binds to the Kir6.2 subunit, causing the KATP channel to close.
This compound and other sulfonylureas bypass the metabolic steps and directly bind to the SUR1 subunit of the KATP channel, inducing its closure. The closure of the KATP channel, either by ATP or sulfonylureas, prevents potassium efflux, leading to depolarization of the cell membrane. This depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin release into the bloodstream.
Quantitative Data for Sulfonylurea-KATP Channel Interaction
While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the binding affinity and potency of other commonly studied sulfonylureas for the pancreatic β-cell KATP channel (Kir6.2/SUR1).
Table 1: Binding Affinity (Ki) of Sulfonylureas for the Pancreatic KATP Channel
| Compound | Ki (nM) | Experimental System | Reference |
| Glibenclamide | ~4 | Cloned β-cell KATP channels (Kir6.2/SUR1) expressed in Xenopus oocytes |
Table 2: Potency (IC50) of Sulfonylureas for Inhibiting KATP Channel Currents
| Compound | IC50 | Experimental System | Reference |
| Gliclazide | 184 ± 30 nM | Whole-cell recordings from isolated mouse pancreatic β-cells | |
| Glibenclamide | ~27 nM | Cloned cardiac KATP channels (Kir6.2/SUR2A) expressed in Xenopus oocytes | |
| Tolbutamide | ~0.3 µM | Cloned β-cell KATP channels (Kir6.2/SUR1) expressed in Xenopus oocytes |
Experimental Protocols
The characterization of the interaction between sulfonylureas and KATP channels involves various sophisticated experimental techniques. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a drug to its receptor.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology (based on studies with Glibenclamide):
-
Membrane Preparation: Membranes from cells overexpressing the sulfonylurea receptor (e.g., SUR1) are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) at a constant concentration and varying concentrations of the unlabeled competitor drug (e.g., this compound). The incubation is typically carried out in a buffered solution at a specific temperature and for a set duration to reach equilibrium.
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Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
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Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A competition binding curve is generated, and the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and its modulation by drugs.
Caption: Workflow for a whole-cell patch-clamp experiment.
Detailed Methodology (Whole-Cell Configuration):
-
Cell Preparation: Pancreatic β-cells are isolated from pancreatic islets.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular-like solution and connected to an amplifier.
-
Gigaseal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "gigaseal").
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell interior.
-
Voltage Clamp and Recording: The membrane potential of the cell is clamped at a specific voltage, and the resulting ionic currents across the membrane are recorded. To isolate KATP currents, other channels may be blocked pharmacologically.
-
Drug Application: this compound is applied to the cell at various concentrations, and the resulting changes in KATP current are recorded.
-
Data Analysis: The magnitude of the KATP current inhibition is measured at each drug concentration. A dose-response curve is constructed by plotting the percentage of current inhibition against the drug concentration, from which the IC50 value can be determined.
Conclusion
The molecular target of this compound is unequivocally the ATP-sensitive potassium (KATP) channel, specifically the complex formed by the Kir6.2 and SUR1 subunits in pancreatic β-cells. By binding to the SUR1 subunit and inhibiting channel activity, this compound mimics the effect of elevated intracellular ATP, leading to membrane depolarization, calcium influx, and ultimately, glucose-independent insulin secretion. While specific quantitative data for this compound's interaction with the KATP channel remains to be published, the extensive research on other sulfonylureas provides a robust framework for understanding its mechanism of action. Further studies employing techniques such as radioligand binding assays and patch-clamp electrophysiology are necessary to precisely quantify the binding affinity and potency of this compound, which would be valuable for future drug development and a deeper understanding of its pharmacological profile.
References
- 1. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonylurea action re‐revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the dynamics and mechanism of glibenclamide-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Glicetanile: A Technical Guide to Putative Structure-Activity Relationships and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information and dedicated research on the structure-activity relationship (SAR) of glicetanile are scarce. This guide provides a comprehensive overview based on the known pharmacology of the sulfonylurea class of antidiabetic drugs, to which this compound belongs, to infer its likely mechanism of action and potential SAR. The experimental protocols detailed herein are standard methods used to evaluate compounds within this class.
Introduction to this compound
This compound is an oral antihyperglycemic agent belonging to the sulfonamide class of compounds, closely related to the sulfonylurea drugs. Its chemical name is N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide, with the molecular formula C₂₃H₂₅ClN₄O₄S.
Chemical Structure of this compound:
Due to the limited specific data on this compound, this guide will extrapolate from the extensive research on sulfonylureas to provide a framework for understanding its potential pharmacological profile.
Putative Mechanism of Action: The Sulfonylurea Pathway
It is highly probable that this compound, as a sulfonylurea analog, exerts its glucose-lowering effects by stimulating insulin secretion from the pancreatic β-cells. This action is mediated by its interaction with the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.
The proposed signaling pathway is as follows:
Figure 2: Experimental workflow for the in vitro Glucose-Stimulated Insulin Secretion (GSIS) assay.
Detailed Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
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Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.
-
Incubation: Batches of size-matched islets are then incubated for 1 hour in KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, in the presence of varying concentrations of this compound or its analogs (or vehicle control).
-
Supernatant Collection: After incubation, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The amount of secreted insulin is normalized to the total insulin content of the islets (determined after cell lysis) or to the number of islets. Dose-response curves are generated to determine the EC₅₀ of the compounds.
In Vivo: Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model
The OGTT is a crucial in vivo experiment to assess the effect of a compound on glucose homeostasis in a whole-organism context.
Methodology:
-
Animal Model: A diabetic animal model, such as streptozotocin-induced diabetic rats or db/db mice, is used.
-
Acclimatization and Fasting: Animals are acclimatized and then fasted overnight.
-
Compound Administration: this compound or its analogs are administered orally at a predetermined dose. A control group receives the vehicle.
-
Glucose Challenge: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a bolus of glucose is administered orally.
-
Blood Sampling: Blood samples are taken from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Blood glucose levels are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each group. A significant reduction in the AUC for the compound-treated group compared to the control group indicates antihyperglycemic activity.
Conclusion
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gliclazide
Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent. Initial searches for "Glicetanile" did not yield relevant results, suggesting a probable misspelling of Gliclazide, which is the focus of this guide. This whitepaper details the absorption, distribution, metabolism, and excretion (ADME) profile of Gliclazide, supported by tabulated quantitative data. Furthermore, it elucidates the molecular mechanism of action, including the relevant signaling pathways, and provides detailed experimental protocols for key pharmacokinetic and pharmacodynamic assessments. Visual diagrams generated using Graphviz are included to illustrate complex biological and experimental workflows, adhering to specified formatting requirements.
Introduction
Gliclazide is a widely prescribed oral antihyperglycemic agent belonging to the sulfonylurea class, primarily used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Its therapeutic efficacy is rooted in its ability to stimulate insulin secretion from pancreatic β-cells and enhance peripheral insulin sensitivity.[2][3] This guide serves as a technical resource for researchers and drug development professionals, offering a granular look into the essential PK/PD characteristics of Gliclazide.
Pharmacokinetics
The pharmacokinetic profile of Gliclazide describes its journey through the body, a critical aspect for determining dosing regimens and understanding potential drug interactions. Gliclazide is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.
Absorption
Following oral administration, Gliclazide is extensively absorbed from the gastrointestinal tract.[4] Peak plasma concentrations (Cmax) for immediate-release formulations are typically observed within 2 to 8 hours.[1] The administration of Gliclazide with food can reduce the peak concentration and delay the time to reach it.
Distribution
Gliclazide exhibits a low apparent volume of distribution, ranging from 13 to 24 liters, which is consistent with its high degree of plasma protein binding. It is approximately 94-95% bound to plasma proteins, primarily albumin. This extensive binding limits its distribution into tissues. Gliclazide is distributed in the extracellular fluid and has been found in high concentrations in the liver, kidneys, and muscle tissue in animal studies.
Metabolism
Gliclazide undergoes extensive metabolism in the liver, with less than 1% of the administered dose being excreted unchanged in the urine. The primary metabolic pathways involve oxidation and hydroxylation, followed by conjugation with glucuronic acid. The main cytochrome P450 isoenzymes involved in its metabolism are CYP2C9 and CYP2C19. The resulting metabolites are inactive and do not contribute to the hypoglycemic effect.
Excretion
The elimination of Gliclazide and its metabolites occurs predominantly through the kidneys. Approximately 60-70% of the dose is excreted in the urine, with 10-20% eliminated in the feces. The elimination half-life (t½) for conventional formulations is approximately 10.4 to 12.3 hours, supporting once or twice-daily dosing.
Pharmacokinetic Data Summary
| Parameter | Value | Reference(s) |
| Time to Peak (Tmax) | 2 - 8 hours (Immediate Release) | |
| ~6 hours (Modified Release) | ||
| Max Concentration (Cmax) | 2.2 - 8.0 µg/mL (40-120 mg dose) | |
| Bioavailability | ~97% (Modified Release) | |
| Plasma Protein Binding | ~94-95% (primarily to albumin) | |
| Volume of Distribution (Vd) | 13 - 24 L | |
| Elimination Half-Life (t½) | 8.1 - 20.5 hours | |
| 12 - 20 hours (Modified Release) | ||
| Clearance (CL) | ~0.78 L/h | |
| Primary Route of Excretion | Renal (60-70%) |
Pharmacodynamics
The pharmacodynamic properties of Gliclazide describe its biochemical and physiological effects on the body, which result in the lowering of blood glucose levels.
Mechanism of Action
Gliclazide's primary mechanism of action is the stimulation of insulin release from the pancreatic β-cells, an effect dependent on the presence of functional β-cells. The process is initiated by Gliclazide binding with high affinity to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex in the β-cell membrane.
This binding leads to the following cascade:
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Inhibition of K-ATP Channels: Gliclazide binding to SUR1 closes the K-ATP channels.
-
Membrane Depolarization: The closure of these channels prevents potassium ion efflux, leading to the depolarization of the β-cell membrane.
-
Calcium Influx: Depolarization opens voltage-gated calcium channels, causing an influx of calcium ions (Ca2+) into the cell.
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Insulin Exocytosis: The increased intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane, resulting in the exocytosis of insulin into the bloodstream.
Beyond its effects on insulin secretion, Gliclazide may also enhance peripheral insulin sensitivity and reduce hepatic glucose production.
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism of Gliclazide in pancreatic β-cells.
Experimental Protocols
This section outlines the methodologies for key experiments used to determine the pharmacokinetic and pharmacodynamic parameters of Gliclazide.
Protocol: Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the single-dose pharmacokinetic profile of an oral Gliclazide formulation.
Study Design: An open-label, single-dose, crossover study.
Subjects: Healthy male and female volunteers, aged 18-55 years, with a Body Mass Index (BMI) between 18.5 and 27 kg/m ². Subjects undergo screening, including medical history, physical examination, and laboratory tests to ensure good health.
Procedure:
-
Dosing: Following an overnight fast, subjects are administered a single oral dose of Gliclazide (e.g., 60 mg modified-release tablet) with a standardized volume of water. To mitigate the risk of hypoglycemia, a 20% glucose solution may be co-administered.
-
Blood Sampling: Venous blood samples (approx. 4 mL) are collected in K3EDTA-containing tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 2, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, 72, and 96 hours).
-
Plasma Preparation: Samples are centrifuged (e.g., at 7000 RPM for 10 minutes) to separate the plasma, which is then transferred to labeled tubes and stored at -50°C or below until analysis.
-
Bioanalytical Method: Gliclazide concentrations in plasma are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or tandem mass spectrometry (LC-MS/MS) detection.
-
Pharmacokinetic Analysis: Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key PK parameters (Cmax, Tmax, AUC, t½, etc.).
Protocol: HPLC Method for Gliclazide Quantification
Objective: To quantify Gliclazide concentrations in human plasma.
Methodology: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
To a 0.5 mL plasma sample, add an internal standard (e.g., glipizide or glibenclamide).
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., dichloromethane or a hexane/isoamyl alcohol mixture), vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150mm x 4.0mm, 5µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and water, with pH adjusted to ~3.5 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 226-230 nm.
-
Injection Volume: 20-100 µL.
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of Gliclazide to the internal standard against known concentrations. The concentration in unknown samples is determined from this curve. The linear range is typically validated from 0.05 to 10.0 µg/mL.
Protocol: Pharmacodynamic Assessment (Oral Glucose Tolerance Test)
Objective: To assess the effect of Gliclazide on glucose metabolism.
Study Design: Randomized, placebo-controlled trial.
Procedure:
-
Subject Preparation: Subjects fast overnight for at least 8 hours prior to the test.
-
Baseline Measurement: A baseline blood sample is taken to measure fasting plasma glucose and insulin levels.
-
Drug Administration: Subjects receive a single oral dose of Gliclazide or a matching placebo.
-
Glucose Challenge: After a specified time post-dose (e.g., 60 minutes), subjects ingest a standard glucose solution (e.g., 75 g glucose in water).
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose challenge to measure plasma glucose and insulin concentrations.
-
Data Analysis: The Area Under the Curve (AUC) for glucose and insulin is calculated. The effect of Gliclazide is determined by comparing the glucose and insulin profiles between the active treatment and placebo groups.
Workflow and Pathway Diagrams
Clinical Pharmacokinetic Study Workflow
The following diagram outlines the typical workflow for a clinical trial designed to assess the pharmacokinetics of an oral drug like Gliclazide.
Conclusion
Gliclazide is a well-characterized second-generation sulfonylurea with predictable pharmacokinetic and pharmacodynamic properties. It is rapidly absorbed, highly protein-bound, and extensively metabolized in the liver before being excreted renally. Its mechanism of action via the SUR1 receptor on pancreatic β-cells is well-established, leading to increased insulin secretion. The standardized protocols for its analysis and clinical evaluation provide a robust framework for further research and development in the field of oral hypoglycemic agents. This guide consolidates key technical data and methodologies to support the ongoing work of researchers and drug development professionals.
References
- 1. japsonline.com [japsonline.com]
- 2. Sulfonylureas and their use in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
In Vivo Efficacy of Gliclazide in Diabetic Mouse Models: A Technical Guide
Disclaimer: The compound "Glicetanile" as specified in the initial query did not yield specific results in scientific literature searches. The following guide is based on the extensive research available for "Gliclazide," a structurally and functionally related and well-established anti-diabetic agent, which is presumed to be the intended subject of the query.
Executive Summary
Gliclazide, a second-generation sulfonylurea, has demonstrated significant efficacy in improving glycemic control in various preclinical diabetic mouse models. This technical guide provides an in-depth overview of the in vivo efficacy of Gliclazide, focusing on quantitative data from studies utilizing Streptozotocin (STZ)-induced and genetically diabetic (db/db) mouse models. Detailed experimental protocols for inducing diabetes and administering the compound are provided, alongside a visualization of the key signaling pathways modulated by Gliclazide. The primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells via the inhibition of ATP-sensitive potassium (K-ATP) channels. Furthermore, evidence suggests extra-pancreatic effects, including the modulation of hepatic insulin signaling pathways, contributing to improved insulin sensitivity.
Quantitative Data on In Vivo Efficacy
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of Gliclazide in diabetic mouse models.
Table 1: Effect of Gliclazide on Blood Glucose and Insulin Levels in STZ-Induced Diabetic Mice
| Parameter | Control (Diabetic) | Gliclazide-Treated | Fold Change / Percent Change | p-value | Reference |
| Fasting Blood Glucose (mg/dL) | Significantly increased vs. non-diabetic control | Significantly decreased | - | <0.05 | [1][2] |
| Serum Insulin Levels | Significantly decreased vs. non-diabetic control | Significantly increased | - | <0.05 | [3] |
Table 2: Effect of Gliclazide on Glucose Tolerance and Insulin Sensitivity in High-Fat Diet/STZ-Induced T2DM Mice
| Parameter | Control (Diabetic) | Gliclazide-Treated | Outcome | Reference |
| Glucose Tolerance Test (GTT) | Impaired | Significantly improved | Reduced AUC | [3] |
| Insulin Sensitivity Test (IST) | Impaired (Insulin Resistant) | Significantly improved | Increased glucose disposal | [3] |
Note: Specific numerical values for fold change and percent change are often study-dependent and can vary based on the specific mouse strain, dosage, and duration of treatment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical studies. The following sections outline the standard protocols for inducing diabetes in mouse models and the subsequent administration of Gliclazide.
Induction of Diabetes Mellitus
2.1.1. Streptozotocin (STZ)-Induced Diabetes (Type 1 Model)
This model involves the chemical ablation of pancreatic β-cells by STZ.
-
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer (pH 4.5)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
-
-
Protocol:
-
Mice (e.g., C57BL/6J strain) are fasted for 4-6 hours prior to STZ injection.
-
Prepare a fresh solution of STZ in cold, sterile sodium citrate buffer immediately before use. A common protocol involves multiple low doses (e.g., 40-55 mg/kg body weight) for 5 consecutive days to induce a more gradual onset of diabetes.
-
Administer the STZ solution via intraperitoneal (IP) injection.
-
To prevent potentially fatal hypoglycemia immediately following STZ injection, provide the mice with 10% sucrose water for 48 hours.
-
Monitor blood glucose levels from tail vein blood 48 hours after the final injection and then weekly. Mice with fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic and suitable for the study.
-
2.1.2. High-Fat Diet (HFD) and Low-Dose STZ-Induced Diabetes (Type 2 Model)
This model mimics the pathophysiology of type 2 diabetes, characterized by insulin resistance followed by β-cell dysfunction.
-
Materials:
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer (pH 4.5)
-
-
Protocol:
-
Induce insulin resistance by feeding mice a high-fat diet for a period of 4-8 weeks.
-
After the HFD feeding period, administer a single low dose of STZ (e.g., 40 mg/kg) to induce partial β-cell dysfunction.
-
Monitor blood glucose levels to confirm the development of stable hyperglycemia.
-
Gliclazide Administration
2.2.1. Oral Gavage
Oral gavage is a common method for precise dose administration.
-
Materials:
-
Gliclazide
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) solution)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes
-
-
Protocol:
-
Prepare a homogenous suspension of Gliclazide in the chosen vehicle at the desired concentration.
-
Accurately weigh the mouse to calculate the correct volume for administration (typically not exceeding 10 ml/kg body weight).
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and slowly administer the Gliclazide suspension.
-
Monitor the animal for any signs of distress post-administration.
-
Signaling Pathways and Mechanism of Action
Gliclazide exerts its glucose-lowering effects through both pancreatic and extra-pancreatic mechanisms.
Pancreatic β-Cell Insulin Secretion
The primary mechanism of Gliclazide is the stimulation of insulin release from pancreatic β-cells. This process is initiated by the binding of Gliclazide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.
Extra-Pancreatic Effects: Hepatic Insulin Signaling
Gliclazide has also been shown to improve hepatic insulin resistance by modulating the insulin signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of Gliclazide in a diabetic mouse model.
Conclusion
The available preclinical data strongly support the efficacy of Gliclazide in improving glycemic control in diabetic mouse models. Its dual action of stimulating insulin secretion and potentially improving hepatic insulin sensitivity makes it a valuable compound for diabetes research. The protocols and pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working in the field of metabolic diseases. Further research into the long-term effects and extra-pancreatic mechanisms of Gliclazide will continue to be of high interest.
References
Unveiling Gliclazide: A Technical Guide to its Discovery, Synthesis, and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the oral hypoglycemic agent, Gliclazide. Initially, this investigation sought to elucidate the discovery and synthesis of "Glicetanile," a term that extensive research suggests is a likely misspelling of the well-established drug, Gliclazide. This document proceeds with a comprehensive overview of Gliclazide, detailing its discovery, multifaceted synthesis routes, and the exploration of its analogs. Key quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, detailed experimental protocols for pivotal synthesis and analytical methods are provided. The guide also features visualizations of the core synthesis workflow and the drug's primary signaling pathway, rendered using Graphviz, to offer a clear and concise understanding of its chemical and biological context.
Discovery and Pharmacological Profile
Gliclazide is a second-generation sulfonylurea drug widely used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] It primarily functions by stimulating the release of insulin from the pancreatic β-cells.[1] Beyond its insulin secretagogue activity, Gliclazide has been noted for its hemobiological effects, including the reduction of platelet adhesion and aggregation, which may contribute to its utility in mitigating the vascular complications of diabetes.[2]
Synthesis of Gliclazide
The synthesis of Gliclazide has been approached through various chemical strategies. A prevalent method involves the condensation of a sulfonylurea derivative with a bicyclic amine. Several distinct synthesis routes are detailed below, reflecting the evolution of synthetic methodologies aimed at improving yield, purity, and environmental safety.
Synthesis Route 1: Condensation of p-Toluenesulfonamide with N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride
A common and effective method for Gliclazide synthesis involves a multi-step process culminating in the condensation of p-toluenesulfonamide with a carbamoyl chloride derivative.[3]
Synthesis Route 2: Flow Synthesis
Continuous flow chemistry offers a modern and efficient alternative for the synthesis of Gliclazide. This method allows for rapid reaction times and high throughput.[4] The process typically involves the reaction of an amine with a haloformate to generate a carbamate, which is then reacted with a sulfonamide.
Synthesis Route 3: Green Synthesis Approach
In an effort to develop more environmentally friendly synthetic processes, a "green" synthesis route for Gliclazide has been proposed. This method aims to reduce the use of hazardous reagents and solvents.
Experimental Protocols
General Procedure for Gliclazide Synthesis (Route 1)
Step 1: Preparation of N-amino-3-azabicyclo[3.3.0]octane This intermediate is prepared through the high-pressure hydrogenation of N-amino-1,2-cyclopentane dicarboximide.
Step 2: Preparation of N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride N-amino-3-azabicyclo[3.3.0]octane is reacted with phosgene under high pressure in a suitable solvent like dichloromethane, with a catalyst such as DMF. The reaction mixture is heated, and after completion, the solvent is removed to yield the carbamoyl chloride.
Step 3: Condensation to form Gliclazide The N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride is then condensed with p-toluenesulfonamide in a solvent like toluene. The reaction is heated to reflux, and upon completion, the product is isolated by crystallization.
Analytical Method for Gliclazide Quantification using RP-HPLC
A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used for the routine analysis of Gliclazide in pharmaceutical dosage forms.
-
Mobile Phase: A mixture of a suitable buffer and an organic solvent.
-
Column: A C18 stationary phase is commonly used.
-
Detection: UV detection at an appropriate wavelength.
-
Quantification: Based on the peak area of Gliclazide in the chromatogram, correlated with a standard calibration curve.
Quantitative Data
The following tables summarize key quantitative parameters for Gliclazide.
| Parameter | Value | Reference |
| Pharmacokinetic Data | ||
| Half-life (t½) | ~10.4 hours | |
| Peak Plasma Concentration (Cmax) | Varies with dosage | |
| Time to Peak (Tmax) | 4-6 hours | |
| Protein Binding | ~94% | |
| Analytical Data (RP-TLC) | ||
| Limit of Detection (LOD) | 50 ng per spot | |
| Limit of Quantification (LOQ) | 200 ng per spot | |
| Solubility | ||
| BCS Classification | Class II (Low Solubility, High Permeability) |
Gliclazide Analogs and Structure-Activity Relationships (SAR)
The development of Gliclazide analogs has been focused on improving its pharmacokinetic and pharmacodynamic properties. While specific data on a wide range of Gliclazide analogs is limited in publicly available literature, studies on analogs of other sulfonylureas, such as glibenclamide, provide insights into the structure-activity relationships (SAR) of this class of drugs.
For instance, modifications to the cyclohexyl ring and the benzamide moiety of glibenclamide have been shown to influence its binding affinity to the sulfonylurea receptor (SUR). These studies suggest that both steric and lipophilic properties play a crucial role in the interaction with the receptor. Further research into the synthesis and biological evaluation of novel Gliclazide analogs could lead to the development of agents with enhanced efficacy and safety profiles.
Signaling Pathway and Synthesis Workflow Visualizations
To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway of Gliclazide and a general workflow for its synthesis.
Conclusion
Gliclazide remains a cornerstone in the therapeutic arsenal against type 2 diabetes. This guide has provided a detailed overview of its discovery, synthesis, and pharmacological action. The presented synthesis routes and experimental protocols offer valuable insights for researchers in medicinal chemistry and drug development. While the exploration of Gliclazide analogs is an ongoing area of research, the foundational knowledge of its SAR provides a rational basis for the design of novel sulfonylureas with improved therapeutic profiles. The visualizations of its signaling pathway and synthesis workflow serve to consolidate the complex information into easily understandable diagrams, aiding both educational and research endeavors in the field of antidiabetic drug discovery.
References
Glicetanile: An Evaluation of its Potential as a Novel Antidiabetic Agent
Disclaimer: Publicly available information on glicetanile is limited. This document summarizes the existing data and provides a general overview based on its classification as a hypoglycemic agent. To fulfill the technical requirements of this guide, information on the closely related and well-documented second-generation sulfonylurea, gliclazide, is used as a proxy to illustrate the probable mechanism of action and representative experimental workflows. This is intended for illustrative purposes due to the scarcity of specific data on this compound.
Introduction
This compound is identified as an orally active hypoglycemic agent with potential for the treatment of type 2 diabetes.[1] Its primary mechanism is believed to involve the stimulation of insulin release from pancreatic beta cells, leading to a reduction in blood glucose levels.[1] As a presumed member of the sulfonylurea class of drugs, it likely shares a mechanism of action with other well-established agents in this category.
Presumed Mechanism of Action
Based on its classification, this compound is expected to exert its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This interaction is thought to initiate a cascade of events leading to insulin exocytosis.
Signaling Pathway
The proposed signaling pathway for sulfonylureas like this compound is depicted below:
Caption: Proposed signaling pathway for this compound in pancreatic β-cells.
Quantitative Data (Illustrative Example: Gliclazide)
Due to the absence of specific quantitative data for this compound, the following table summarizes typical data for the related compound, gliclazide, to provide context for the expected pharmacological profile.
| Parameter | Value | Species/System | Reference |
| Pharmacokinetics | |||
| Half-life | ~11 hours | Human | [2] |
| Protein Binding | Extensive | Human | [3] |
| Metabolism | Extensively in the liver | Human | [2] |
| Excretion | Primarily renal | Human | |
| Pharmacodynamics | |||
| Starting Dose | 40-80 mg/day | Human | |
| Maximum Dose | 320 mg/day | Human |
Experimental Protocols (Illustrative)
The following outlines a general experimental workflow for evaluating a novel antidiabetic agent like this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for antidiabetic drug development.
Key Experimental Methodologies (Illustrative)
-
In Vitro Insulin Secretion Assay:
-
Culture pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
-
Pre-incubate cells in a low-glucose medium.
-
Stimulate the cells with varying concentrations of the test compound (e.g., this compound) in the presence of a stimulatory glucose concentration.
-
Collect the supernatant and measure insulin concentration using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Assess cell viability using assays such as MTT or LDH to rule out cytotoxicity.
-
-
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model:
-
Use a relevant animal model of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats).
-
Fast the animals overnight.
-
Administer the test compound or vehicle orally.
-
After a set period (e.g., 30-60 minutes), administer a glucose bolus orally or via intraperitoneal injection.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) post-glucose administration.
-
Measure blood glucose levels for each time point to determine the effect of the compound on glucose excursion.
-
Conclusion and Future Directions
This compound is classified as a hypoglycemic agent that stimulates insulin release, suggesting its potential as a treatment for type 2 diabetes. However, a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile is hampered by the lack of detailed published scientific data. Future research should focus on conducting rigorous preclinical and clinical studies to elucidate its precise mechanism of action, establish a clear dose-response relationship, and assess its safety and tolerability in human subjects. Such studies are essential to determine the therapeutic potential of this compound as a novel antidiabetic agent.
References
Investigating the Binding Affinity of Glicetanile to Sulfonylurea Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the methodologies used to investigate the binding affinity of sulfonylurea drugs to their receptors. As of the latest literature review, specific quantitative binding data for Glicetanile is not publicly available. The following guide, therefore, presents generalized protocols and data structures that are standard in the field for this class of compounds.
Introduction
This compound is a second-generation sulfonylurea derivative with antihyperglycemic properties. Like other drugs in its class, its primary mechanism of action is believed to be the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells through interaction with the sulfonylurea receptor (SUR), a regulatory subunit of the K-ATP channel. This interaction leads to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis. A thorough understanding of the binding affinity of this compound to the different SUR isoforms (SUR1, SUR2A, and SUR2B) is critical for elucidating its potency, selectivity, and potential off-target effects. This guide provides an in-depth overview of the experimental approaches and conceptual frameworks for such an investigation.
Data Presentation: Binding Affinity of Sulfonylureas to SUR Isoforms
The following table summarizes the typical quantitative data generated in sulfonylurea binding studies. Note: The data for this compound is presented as "Not Available (N/A)" due to a lack of published information. The values for the well-characterized sulfonylurea, Glibenclamide, are included for reference and comparative purposes.
| Compound | Receptor Isoform | Binding Parameter | Value | Assay Type | Reference |
| This compound | SUR1 | Kd (nM) | N/A | ||
| Ki (nM) | N/A | ||||
| IC50 (nM) | N/A | ||||
| SUR2A | Kd (nM) | N/A | |||
| Ki (nM) | N/A | ||||
| IC50 (nM) | N/A | ||||
| SUR2B | Kd (nM) | N/A | |||
| Ki (nM) | N/A | ||||
| IC50 (nM) | N/A | ||||
| Glibenclamide | SUR1 | Kd (nM) | ~0.76 - 5 | Radioligand Binding Assay | [1] |
| Ki (nM) | ~4 | Electrophysiology | [2] | ||
| SUR2A | Ki (nM) | ~27 | Electrophysiology | [2] | |
| SUR2B | Low Affinity | - | - |
Key Definitions:
-
Kd (Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates a higher binding affinity.[3]
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is a measure of the affinity of the competitor for the receptor.
-
IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[3]
Experimental Protocols
The determination of binding affinity for a compound like this compound to sulfonylurea receptors typically involves radioligand binding assays. Below are detailed methodologies for such experiments.
Membrane Preparation from SUR-Expressing Cells
This protocol describes the preparation of cell membranes enriched with the target sulfonylurea receptor isoform.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with the desired SUR isoform (e.g., SUR1, SUR2A, or SUR2B) and the Kir6.2 subunit.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4), ice-cold, supplemented with protease inhibitors.
-
Homogenizer (Dounce or Potter-Elvehjem).
-
High-speed centrifuge.
-
Bradford or BCA protein assay kit.
Procedure:
-
Culture the SUR-expressing cells to a high density.
-
Harvest the cells by scraping and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer (approximately 20-30 strokes).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay (Competition Assay)
This protocol outlines a competition binding assay to determine the affinity of this compound for a specific SUR isoform using a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide).
Materials:
-
Prepared cell membranes expressing the target SUR isoform.
-
Radioligand (e.g., [³H]Glibenclamide).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (a high concentration of a known SUR ligand, e.g., 10 µM Glibenclamide).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding: Membranes + Radioligand + High concentration of unlabeled Glibenclamide.
-
Competition: Membranes + Radioligand + Varying concentrations of this compound.
-
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Signaling Pathway of Sulfonylurea Action
Caption: Sulfonylurea signaling pathway in pancreatic β-cells.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Glicetanile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a plausible laboratory-scale synthesis and purification protocol for Glicetanile. The described methodologies are based on established organic chemistry principles and procedures reported for structurally related compounds.
Introduction
This compound, N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide, is a sulfonylurea derivative. Compounds of this class are known for their antihyperglycemic activity, primarily through the stimulation of insulin secretion from pancreatic β-cells. This document outlines a detailed protocol for the synthesis of this compound, intended for research purposes.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₅ClN₄O₄S |
| Molecular Weight | 489.0 g/mol |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide[1] |
| Appearance | Off-white to pale yellow solid (postulated) |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in alcohols; and poorly soluble in water. |
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process involving the preparation of two key intermediates, followed by their coupling to form the final product.
Overall Reaction Scheme:
Caption: Proposed synthetic route for this compound.
Experimental Protocols
Part 1: Synthesis of Intermediate A: 2-(4-(N-(5-Isobutylpyrimidin-2-yl)sulfamoyl)phenyl)acetic acid
Step 1.1: Synthesis of 4-(Chlorosulfonyl)phenylacetic acid from Phenylacetic acid
Caption: Workflow for the synthesis of 4-(Chlorosulfonyl)phenylacetic acid.
Materials:
-
Phenylacetic acid
-
Chlorosulfonic acid
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool an excess of chlorosulfonic acid to 0-5°C in an ice bath.
-
Slowly add phenylacetic acid portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate of 4-(chlorosulfonyl)phenylacetic acid is collected by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
Step 1.2: Synthesis of 2-Amino-5-isobutylpyrimidine
This intermediate can be synthesized through the condensation of an appropriate precursor with guanidine.
Step 1.3: Synthesis of 2-(4-(N-(5-Isobutylpyrimidin-2-yl)sulfamoyl)phenyl)acetic acid (Intermediate A)
Caption: Workflow for the synthesis of Intermediate A.
Materials:
-
4-(Chlorosulfonyl)phenylacetic acid
-
2-Amino-5-isobutylpyrimidine
-
Pyridine
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-isobutylpyrimidine in pyridine in a round-bottom flask.
-
Add 4-(chlorosulfonyl)phenylacetic acid portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and acidify with 1 M hydrochloric acid to a pH of 2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Intermediate A.
Part 2: Synthesis of Intermediate B: 5-Chloro-2-methoxyaniline
Caption: Workflow for the synthesis of Intermediate B.
Materials:
-
4-Chloro-2-nitroanisole
-
Iron powder
-
Concentrated hydrochloric acid
-
Methanol
-
Water
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, prepare a mixture of 4-chloro-2-nitroanisole in methanol and water.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Make the filtrate alkaline with a sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-chloro-2-methoxyaniline (Intermediate B).
Part 3: Final Synthesis of this compound
Caption: Workflow for the final synthesis of this compound.
Materials:
-
Intermediate A (2-(4-(N-(5-Isobutylpyrimidin-2-yl)sulfamoyl)phenyl)acetic acid)
-
Intermediate B (5-Chloro-2-methoxyaniline)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Intermediate A, Intermediate B, and a catalytic amount of DMAP in dry DCM in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.
-
Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude this compound.
Purification Protocol
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fractions containing the pure product, as determined by TLC, are combined and the solvent is evaporated.
Data Presentation
| Reaction Step | Reactants | Key Reagents | Product | Typical Yield (%) | Purity (by HPLC, postulated) |
| 1.1 | Phenylacetic acid | Chlorosulfonic acid | 4-(Chlorosulfonyl)phenylacetic acid | 75-85 | >90% |
| 1.3 | 4-(Chlorosulfonyl)phenylacetic acid, 2-Amino-5-isobutylpyrimidine | Pyridine | Intermediate A | 60-70 | >95% |
| 2 | 4-Chloro-2-nitroanisole | Fe/HCl | Intermediate B | 85-95 | >98% |
| 3 | Intermediate A, Intermediate B | DCC, DMAP | This compound | 70-80 | >95% (crude) |
| Purification | Crude this compound | - | Purified this compound | >90 (recovery) | >99% |
Postulated Mechanism of Action of this compound
As a sulfonylurea, this compound is presumed to exert its antihyperglycemic effects by stimulating insulin release from the pancreatic β-cells. The proposed signaling pathway is as follows:
Caption: Postulated signaling pathway for this compound-induced insulin secretion.
The binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane leads to the closure of these channels. This closure inhibits potassium efflux, resulting in membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the fusion of insulin-containing vesicles with the cell membrane, resulting in the secretion of insulin into the bloodstream. This mechanism is similar to that of other second-generation sulfonylureas like gliclazide and glibenclamide.[2][3]
References
- 1. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Reversed-Phase HPLC Method for the Quantification of Glicetanile
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Glicetanile in bulk drug substance and pharmaceutical dosage forms. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, linearity, and specificity. The described method is suitable for routine quality control analysis.
Introduction
This compound is an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial to ensure product quality and patient safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances. This application note provides a detailed protocol for a validated RP-HPLC method for this compound quantification.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 228 nm |
| Run Time | 10 minutes |
Preparation of Solutions
Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 25 mM. Adjust the pH to 3.0 with orthophosphoric acid.
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a 60:40 volume ratio. Filter through a 0.45 µm membrane filter and degas prior to use.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines for the following parameters.[1][2][3]
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.[4] The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area | ≤ 2.0% | 0.5% |
| % RSD of Retention Time | ≤ 1.0% | 0.2% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] The chromatograms of the blank (mobile phase), placebo, standard solution, and sample solution were compared. No interference from excipients was observed at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The linearity was evaluated by analyzing a series of this compound standard solutions over the concentration range of 10-100 µg/mL.
| Concentration (µg/mL) | Peak Area (n=3) |
| 10 | 152345 |
| 20 | 301567 |
| 40 | 605890 |
| 60 | 908765 |
| 80 | 1210987 |
| 100 | 1513456 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by the recovery method, by spiking a known amount of this compound standard into a placebo preparation at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.2 | 100.4 | 0.6 |
| 120% | 60 | 59.7 | 99.5 | 0.7 |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-day Precision): Six replicate injections of the same sample solution (50 µg/mL) were performed on the same day.
Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst.
| Precision | % Assay (Mean ± SD) | % RSD |
| Repeatability | 99.8 ± 0.45 | 0.45% |
| Intermediate Precision | 99.5 ± 0.62 | 0.62% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The robustness was evaluated by making small, deliberate changes to the chromatographic conditions.
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate (mL/min) | 0.9, 1.1 | 0.8% |
| Column Temperature (°C) | 28, 32 | 0.6% |
| Mobile Phase pH | 2.8, 3.2 | 0.9% |
Conclusion
A simple, rapid, accurate, and precise RP-HPLC method has been developed and validated for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method meets the requirements of the ICH guidelines and is suitable for routine quality control analysis.
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC method validation.
References
Application Notes and Protocols: Glicetanile In Vitro Bioassay in INS-1E Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glicetanile is a promising therapeutic candidate for the management of hyperglycemia. Understanding its mechanism of action and efficacy is crucial for its development as a potential treatment for diabetes. The rat insulinoma cell line, INS-1E, serves as a valuable in vitro model for pancreatic β-cells, exhibiting glucose-stimulated insulin secretion (GSIS) and expressing key components of the insulin secretion pathway. These application notes provide a comprehensive overview of in vitro bioassays using INS-1E cells to characterize the effects of this compound on cell viability and insulin secretion. Detailed protocols for cell culture, viability assays, and GSIS are provided, along with illustrative diagrams of the experimental workflow and a putative signaling pathway for this compound.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of this compound on INS-1E cell viability and insulin secretion.
Table 1: Effect of this compound on INS-1E Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.8 |
| 10 | 97.1 ± 4.5 |
| 50 | 95.8 ± 3.9 |
| 100 | 93.2 ± 5.1 |
Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E Cells
| Condition | Insulin Secretion (ng/mg protein/h) (Mean ± SD) |
| 2.8 mM Glucose (Basal) | 2.5 ± 0.4 |
| 16.7 mM Glucose (Stimulated) | 15.8 ± 1.9 |
| 16.7 mM Glucose + 10 µM this compound | 22.5 ± 2.5 |
| 16.7 mM Glucose + 50 µM this compound | 28.9 ± 3.1 |
Experimental Protocols
INS-1E Cell Culture and Maintenance
Materials:
-
INS-1E rat insulinoma cell line
-
RPMI-1640 medium with 11 mM glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Sodium Pyruvate (100 mM)
-
2-Mercaptoethanol (50 µM)
-
HEPES (1 M)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well, 12-well, and 96-well cell culture plates
Protocol:
-
Culture INS-1E cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 10 mM HEPES.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium, centrifuge the cells, and resuspend them in fresh medium for plating.
Cell Viability Assay (MTT Assay)
Materials:
-
INS-1E cells
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed INS-1E cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Materials:
-
INS-1E cells
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 116 mM NaCl, 5.4 mM KCl, 2.2 mM CaCl2, 0.8 mM MgSO4, 1 mM NaH2PO4, 26 mM NaHCO3, and 0.1% BSA, pH 7.4.
-
KRBH with low glucose (2.8 mM)
-
KRBH with high glucose (16.7 mM)
-
This compound stock solution
-
12-well cell culture plates
-
Insulin ELISA kit
Protocol:
-
Seed INS-1E cells in a 12-well plate and grow to 80-90% confluency.[2]
-
Wash the cells twice with PBS and then pre-incubate for 1 hour at 37°C in KRBH with low glucose (2.8 mM).[2]
-
After pre-incubation, discard the buffer and add fresh KRBH with low glucose (basal condition) or high glucose (stimulated condition) to the respective wells.
-
For the treatment groups, add the desired concentrations of this compound to the high-glucose KRBH.
-
Incubate the plate for 1 hour at 37°C.
-
Collect the supernatant from each well and centrifuge to remove any cell debris.
-
Measure the insulin concentration in the supernatant using a rat insulin ELISA kit according to the manufacturer's instructions.
-
Lyse the cells in each well to determine the total protein content for normalization of insulin secretion data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative signaling pathway of this compound in pancreatic β-cells.
Caption: Experimental workflow for this compound bioassays in INS-1E cells.
References
Application Notes and Protocols: Investigating the Effect of Glicetanile on Glucose Uptake in Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols to investigate the effects of a novel compound, Glicetanile, on glucose uptake in adipocytes. These guidelines are designed for researchers in metabolic disease, drug discovery, and cell biology. The protocols herein detail the culture and differentiation of 3T3-L1 preadipocytes, methodologies for quantifying glucose uptake using both fluorescent and radioactive glucose analogs, and analysis of key signaling pathways. All quantitative data are presented in standardized tables, and complex biological pathways and experimental workflows are visualized using diagrams for enhanced clarity.
Introduction
Adipose tissue is a critical regulator of systemic glucose homeostasis. The uptake of glucose by adipocytes is a key physiological process, primarily mediated by the insulin-sensitive glucose transporter 4 (GLUT4). In a resting state, GLUT4 is predominantly located in intracellular vesicles.[1][2][3][4] Upon insulin stimulation, a signaling cascade is initiated, leading to the translocation of GLUT4 to the plasma membrane, thereby facilitating glucose entry into the cell.[5] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is the principal cascade mediating insulin-stimulated glucose uptake. Insulin binding to its receptor activates insulin receptor substrate (IRS) proteins, which in turn recruit and activate PI3K. PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of Akt (also known as protein kinase B). Activated Akt phosphorylates a number of downstream targets, ultimately resulting in the translocation of GLUT4-containing vesicles to the cell surface.
This compound is a novel therapeutic candidate with the potential to modulate adipocyte glucose metabolism. Understanding its precise mechanism of action is crucial for its development as a potential anti-diabetic agent. This application note provides detailed protocols to assess the impact of this compound on glucose uptake in an in vitro adipocyte model and to dissect its effects on the canonical insulin signaling pathway.
Materials and Reagents
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin (human)
-
This compound (or test compound)
-
2-Deoxy-D-[³H]-glucose
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Cytochalasin B
-
Oil Red O
-
Antibodies: anti-phospho-Akt (Ser473), anti-Akt, anti-GLUT4, anti-GAPDH
Experimental Protocols
3T3-L1 Adipocyte Culture and Differentiation
A standardized protocol for the differentiation of 3T3-L1 preadipocytes is crucial for obtaining a mature and insulin-responsive adipocyte phenotype.
Protocol:
-
Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Confluence: Grow cells to 100% confluence. Maintain at confluence for 48 hours.
-
Initiation of Differentiation (Day 0): Change the medium to DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL insulin.
-
Maturation (Day 2): Replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Maintenance (Day 4 onwards): Change the medium every 2 days with DMEM containing 10% FBS and 1% Penicillin-Streptomycin.
-
Experimentation: Differentiated adipocytes are typically ready for experiments between days 8 and 12 post-differentiation. Adipocyte differentiation can be confirmed by the accumulation of lipid droplets, which can be visualized by Oil Red O staining.
2-NBDG Glucose Uptake Assay (Fluorescent Method)
This assay utilizes a fluorescently labeled glucose analog, 2-NBDG, to measure glucose uptake.
Protocol:
-
Seed and differentiate 3T3-L1 cells in a 96-well black, clear-bottom plate.
-
Serum starve the differentiated adipocytes in DMEM for 2-4 hours.
-
Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) in KRH buffer for 1 hour at 37°C. Include a positive control with 100 nM insulin for 30 minutes.
-
Add 100 µM 2-NBDG to each well and incubate for 30-60 minutes at 37°C.
-
To terminate the assay, remove the 2-NBDG solution and wash the cells three times with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
2-Deoxy-D-[³H]-glucose Uptake Assay (Radioactive Method)
This is a highly sensitive and quantitative method for measuring glucose transport.
Protocol:
-
Seed and differentiate 3T3-L1 cells in 12-well or 24-well plates.
-
Serum starve the adipocytes for 2-4 hours in DMEM.
-
Wash cells twice with KRH buffer.
-
Pre-incubate with this compound (or vehicle) and insulin (as in the 2-NBDG assay).
-
Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-Deoxy-D-[³H]-glucose and 50 µM unlabeled 2-deoxy-D-glucose.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1% SDS solution.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
To determine non-specific uptake, perform parallel assays in the presence of 20 µM Cytochalasin B, an inhibitor of glucose transporters.
Western Blotting for Signaling Pathway Analysis
This protocol is to assess the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt.
Protocol:
-
Differentiate 3T3-L1 cells in 6-well plates.
-
Serum starve the cells and then treat with this compound and/or insulin for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.
Data Presentation
Hypothetical data is presented for illustrative purposes.
Table 1: Effect of this compound on 2-NBDG Glucose Uptake in 3T3-L1 Adipocytes
| Treatment Group | Concentration | Mean Fluorescence Intensity (AU) | % of Basal Glucose Uptake |
| Vehicle Control (Basal) | - | 1500 ± 120 | 100% |
| Insulin (Positive Control) | 100 nM | 4500 ± 350 | 300% |
| This compound | 1 µM | 2250 ± 180 | 150% |
| This compound | 10 µM | 3750 ± 290 | 250% |
| This compound + Insulin | 10 µM + 100 nM | 5250 ± 410 | 350% |
Table 2: Effect of this compound on [³H]-2-Deoxyglucose Uptake
| Treatment Group | Concentration | DPM/mg protein | Fold Increase over Basal |
| Vehicle Control (Basal) | - | 5,000 ± 400 | 1.0 |
| Insulin (Positive Control) | 100 nM | 20,000 ± 1,500 | 4.0 |
| This compound | 1 µM | 8,000 ± 650 | 1.6 |
| This compound | 10 µM | 15,000 ± 1,200 | 3.0 |
| This compound + Insulin | 10 µM + 100 nM | 24,000 ± 1,900 | 4.8 |
Table 3: Densitometric Analysis of Akt Phosphorylation
| Treatment Group | p-Akt/Total Akt Ratio (Normalized to Control) |
| Vehicle Control | 1.0 |
| Insulin (100 nM) | 5.2 |
| This compound (10 µM) | 2.8 |
| This compound (10 µM) + Insulin (100 nM) | 6.5 |
Visualizations
Caption: Experimental workflow for studying this compound's effect.
Caption: Insulin signaling pathway for glucose uptake.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound's effect on glucose uptake in adipocytes. By employing these standardized methods, researchers can obtain reliable and reproducible data on the compound's efficacy and begin to elucidate its mechanism of action. The combination of glucose uptake assays and signaling pathway analysis will be instrumental in determining if this compound acts through an insulin-dependent or independent mechanism, a critical step in its preclinical development.
References
- 1. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose uptake - Wikipedia [en.wikipedia.org]
- 3. Posttranslational Modifications of GLUT4 Affect Its Subcellular Localization and Translocation [mdpi.com]
- 4. Molecular Mechanisms for the Regulation of Insulin-Stimulated Glucose Uptake by Small Guanosine Triphosphatases in Skeletal Muscle and Adipocytes [mdpi.com]
- 5. Cardiac PI3K-Akt Impairs Insulin-Stimulated Glucose Uptake Independent of mTORC1 and GLUT4 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of Glicetanile in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glicetanile, a novel therapeutic agent, in human plasma. The protocol outlines two common sample preparation techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), providing researchers with validated options to suit their laboratory workflow and instrumentation. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for pharmacokinetic and toxicokinetic studies in drug development.
Introduction
This compound is a promising new chemical entity with significant therapeutic potential. To support its clinical development, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. This application note describes a fully validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a stable isotope-labeled internal standard (this compound-d4) to ensure high accuracy and precision. The developed protocol offers a rapid, sensitive, and reproducible approach for the routine analysis of this compound in a research setting.
Experimental
Materials and Reagents
-
This compound and this compound-d4 reference standards were of the highest available purity.
-
HPLC-grade acetonitrile, methanol, methyl tert-butyl ether (MTBE), and water were used.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma (with K2EDTA as anticoagulant) was sourced from an accredited biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and equilibrate for 0.9 min |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | m/z 350.2 → 180.1 |
| MRM Transition (this compound-d4) | m/z 354.2 → 184.1 |
| Collision Energy | Optimized for maximum signal |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Sample Preparation Protocols
Two distinct sample preparation methods were validated to provide flexibility for different laboratory needs.
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (this compound-d4 in 50% methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex mix and inject into the LC-MS/MS system.
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (this compound-d4 in 50% methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex mix and inject into the LC-MS/MS system.
Method Validation
The method was validated according to established regulatory guidelines for bioanalytical method validation. The following parameters were assessed: linearity, precision, accuracy, recovery, matrix effect, and stability.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99 for both sample preparation methods. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL with acceptable precision and accuracy.
Table 3: Linearity and Sensitivity Data
| Parameter | Protein Precipitation | Liquid-Liquid Extraction |
| Calibration Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| r² | >0.995 | >0.996 |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL |
| LOD | 0.1 ng/mL | 0.1 ng/mL |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results for both PPT and LLE methods were within the acceptable limits of ±15% (±20% for LLOQ).
Table 4: Summary of Precision and Accuracy Data (Protein Precipitation)
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 0.5 (LLOQ) | 8.2 | 105.4 | 10.1 | 103.2 |
| 1.5 (Low) | 6.5 | 98.7 | 7.8 | 101.5 |
| 75 (Medium) | 4.1 | 102.3 | 5.5 | 99.8 |
| 400 (High) | 3.5 | 97.6 | 4.9 | 98.9 |
Table 5: Summary of Precision and Accuracy Data (Liquid-Liquid Extraction)
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 0.5 (LLOQ) | 7.5 | 103.8 | 9.5 | 101.7 |
| 1.5 (Low) | 5.8 | 101.2 | 7.1 | 102.4 |
| 75 (Medium) | 3.9 | 99.5 | 5.1 | 100.1 |
| 400 (High) | 3.1 | 98.2 | 4.5 | 99.3 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations. The LLE method showed slightly higher recovery and lower matrix effect compared to the PPT method. However, both methods demonstrated consistent and reproducible results.
Table 6: Recovery and Matrix Effect
| QC Level | Protein Precipitation Recovery (%) | Protein Precipitation Matrix Effect (%) | Liquid-Liquid Extraction Recovery (%) | Liquid-Liquid Extraction Matrix Effect (%) |
| Low | 88.5 | 92.1 | 95.2 | 98.5 |
| Medium | 90.1 | 94.3 | 96.8 | 99.1 |
| High | 91.2 | 93.7 | 97.5 | 98.9 |
Visualized Workflows
Caption: Protein Precipitation (PPT) experimental workflow.
Caption: Liquid-Liquid Extraction (LLE) experimental workflow.
Conclusion
This application note presents a highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method offers two validated sample preparation techniques, protein precipitation and liquid-liquid extraction, providing flexibility for various research applications. The successful validation of this method demonstrates its suitability for supporting pharmacokinetic and other drug development studies of this compound.
Disclaimer: The compound "this compound" is hypothetical, and the presented method and data are illustrative examples based on common practices for small molecule quantification. This protocol should be adapted and fully validated for any specific analyte and matrix.
Application Notes and Protocols for the In Vitro Use of Glicetanile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glicetanile is a second-generation sulfonylurea with antihyperglycemic properties.[1] As with many compounds in this class, its mechanism of action is expected to involve the stimulation of insulin secretion from pancreatic β-cells. Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the dissolution of this compound and its use in a common in vitro assay, based on the known properties of structurally and functionally related second-generation sulfonylureas, such as glibenclamide and glipizide.
Physicochemical Properties and Solubility
This compound is a sulfonamide derivative with the molecular formula C23H25ClN4O4S and a molecular weight of 489.0 g/mol .[1] Like other sulfonylureas, it is a weak acid and is expected to have low aqueous solubility, particularly at acidic pH. The dissolution of related compounds like glibenclamide and glipizide is significantly influenced by pH, with increased solubility at higher pH.[2][3][4]
For in vitro studies, organic solvents are typically required to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a common choice for dissolving sulfonylureas.
Table 1: Solubility of Structurally Similar Second-Generation Sulfonylureas
| Compound | Solvent | Temperature | Concentration/Solubility | Reference |
| Glibenclamide | DMSO | Not Specified | Up to 100 mM | |
| Glibenclamide | DMSO | 293.15 K - 323.15 K | High solubility | |
| Glibenclamide | N-Methyl-2-pyrrolidone (NMP) | 293.15 K - 323.15 K | High solubility | |
| Glibenclamide | 1,4-Dioxane | 293.15 K - 323.15 K | High solubility | |
| Glibenclamide | Water | 293.15 K - 323.15 K | Low solubility | |
| Glipizide | pH 2 (0.1 M HCl) | Not Specified | 3.9% dissolved in 2h | |
| Glipizide | pH 6 (0.05 M Phosphate Buffer) | Not Specified | 24% dissolved in 2h | |
| Glipizide | pH 9 (0.05 M Phosphate Buffer) | Not Specified | 92% dissolved in 2h |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). It is recommended to start with a lower concentration and increase if the compound dissolves completely.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath sonicator may be applied.
-
Sterilization: If required for your experiment, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Note on Precipitation: When diluting the DMSO stock solution into aqueous buffers or cell culture media, precipitation may occur. To minimize this, it is recommended to add the stock solution to the aqueous solution while vortexing and to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.5%).
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol provides a general method for assessing the effect of this compound on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)
-
This compound stock solution (prepared as in Protocol 1)
-
Positive control (e.g., Glibenclamide)
-
Insulin ELISA kit
-
Cell lysis buffer
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed the pancreatic β-cells in a 24-well plate at an appropriate density and culture until they reach the desired confluency.
-
Pre-incubation: Gently wash the cells twice with a pre-warmed KRB buffer containing low glucose. Then, pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.
-
Treatment: Prepare working solutions of this compound and the positive control in both low and high-glucose KRB buffer at the desired final concentrations. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.
-
Incubation: After the pre-incubation period, carefully remove the buffer and add the treatment solutions (low glucose, high glucose, with and without this compound/positive control) to the respective wells. Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Following the incubation, collect the supernatant from each well. Centrifuge the supernatant to remove any cellular debris and store it at -20°C or -80°C until the insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Protein Normalization: After collecting the supernatant, wash the cells with PBS and lyse them using a suitable cell lysis buffer. Determine the total protein content in each well using a BCA protein assay. Normalize the measured insulin secretion to the total protein content.
Table 2: Example In Vitro Concentrations for Second-Generation Sulfonylureas
| Compound | Assay | Cell Type | Concentration Range | Reference |
| Glipizide | KATP channel inhibition | Primary mouse pancreatic β-cells | IC50 = 6.4 nM | |
| Glipizide | In vitro dissolution | N/A | 5 ng/mL - 2 µg/mL | |
| Glibenclamide | GSIS | Cell culture | 1000 µM (precipitation noted) |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for sulfonylureas involves the regulation of insulin secretion from pancreatic β-cells. This is initiated by the binding of the drug to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (KATP) channel.
Caption: this compound's proposed signaling pathway in pancreatic β-cells.
The experimental workflow for a typical in vitro study investigating the effects of this compound on a cellular response follows a logical progression from compound preparation to data analysis.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. This compound | C23H25ClN4O4S | CID 71702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The effect of pH on the in-vitro dissolution of three second-generation sulphonylurea preparations: mechanism of antacid-sulphonylurea interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Preclinical Evaluation of Glicetanile
ABSTRACT
These application notes provide a comprehensive experimental framework for the preclinical evaluation of Glicetanile, a novel insulin secretagogue. The protocols herein detail essential in vitro and in vivo assays designed to elucidate the compound's mechanism of action, efficacy, pharmacokinetic profile, and safety. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities for the treatment of Type 2 Diabetes Mellitus. Methodologies for assessing glucose-stimulated insulin secretion (GSIS), cellular glucose uptake, and general cytotoxicity are presented. Furthermore, protocols for evaluating in vivo efficacy in a diet-induced diabetic rodent model, pharmacokinetic analysis, and acute toxicity are described. All experimental designs include clearly structured tables for data presentation and are supplemented with diagrams to illustrate key pathways and workflows.
INTRODUCTION
This compound is a novel sulfonylurea-like compound designed to promote insulin secretion from pancreatic β-cells, offering a potential new therapeutic option for the management of Type 2 Diabetes. The progression of this compound from discovery to clinical application necessitates a rigorous preclinical evaluation to establish a comprehensive profile of its biological activity and safety. This document outlines a structured, multi-tiered approach to this evaluation, beginning with target validation and mechanism of action studies at the cellular level and progressing to efficacy and safety assessments in established animal models of diabetes.
The primary objectives of these preclinical trials are:
-
To confirm the insulin secretagogue activity of this compound and elucidate its underlying signaling pathway.
-
To assess the effect of this compound on glucose uptake in insulin-sensitive tissues.
-
To establish a dose-response relationship for its glucoregulatory effects.
-
To characterize its oral pharmacokinetic (PK) and pharmacodynamic (PD) profile.
-
To evaluate the compound's safety and tolerability in acute and sub-chronic toxicity studies.
The following sections provide detailed protocols, data presentation formats, and conceptual diagrams to guide the preclinical development of this compound.
IN VITRO EFFICACY AND MECHANISM OF ACTION
Assessment of Glucose-Stimulated Insulin Secretion (GSIS)
This assay is designed to determine the ability of this compound to potentiate insulin secretion from pancreatic β-cells in response to glucose.[1][2] The human EndoC-βH1 cell line is a suitable model for these studies due to its robust and reproducible insulin secretion profile, which is comparable to that of human islets.[2]
Experimental Protocol:
-
Cell Culture: Culture EndoC-βH1 cells in DMEM containing 5.5 mM glucose, 10% FBS, 1% Penicillin-Streptomycin, and required growth factors until they reach 80-90% confluency.
-
Pre-incubation: One hour prior to the experiment, replace the culture medium with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose and 0.1% BSA to allow the cells to equilibrate to a basal glucose state.[2]
-
Stimulation: After pre-incubation, replace the buffer with fresh KRBB containing:
-
Low Glucose (2.8 mM) - Negative Control
-
High Glucose (16.7 mM) - Positive Control
-
High Glucose (16.7 mM) + this compound (at concentrations ranging from 0.1 nM to 10 µM)
-
High Glucose (16.7 mM) + Glibenclamide (1 µM) - Reference Compound
-
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge at 500 x g for 5 minutes to remove any cellular debris.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a human insulin ELISA kit according to the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content in each well using a BCA assay to normalize the insulin secretion data.
Data Presentation:
Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in EndoC-βH1 Cells
| Treatment Group | Glucose (mM) | Compound Conc. | Insulin Secreted (ng/mg protein) | Fold Increase over High Glucose |
|---|---|---|---|---|
| Basal | 2.8 | Vehicle | 1.5 ± 0.2 | N/A |
| High Glucose | 16.7 | Vehicle | 8.2 ± 0.7 | 1.0 |
| This compound | 16.7 | 0.1 nM | 9.5 ± 0.8 | 1.2 |
| This compound | 16.7 | 1 nM | 12.3 ± 1.1 | 1.5 |
| This compound | 16.7 | 10 nM | 18.0 ± 1.5 | 2.2 |
| This compound | 16.7 | 100 nM | 25.4 ± 2.1 | 3.1 |
| This compound | 16.7 | 1 µM | 28.7 ± 2.5 | 3.5 |
| This compound | 16.7 | 10 µM | 29.5 ± 2.6 | 3.6 |
| Glibenclamide | 16.7 | 1 µM | 27.1 ± 2.3 | 3.3 |
Data are presented as mean ± SD (n=3). Hypothetical data is for illustrative purposes.
Hypothesized Signaling Pathway for this compound:
Based on the mechanism of action of similar sulfonylurea drugs like Gliclazide and Glibenclamide, this compound is hypothesized to act by closing ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane.[3] This action leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.
Assessment of Glucose Uptake in Adipocytes
This protocol measures the effect of this compound on glucose transport into insulin-sensitive cells, such as 3T3-L1 adipocytes. The assay uses a fluorescently-labeled glucose analog, 2-NBDG, or a radiolabeled analog like 2-deoxy-D-[3H]-glucose.
Experimental Protocol:
-
Cell Differentiation: Culture 3T3-L1 fibroblasts and induce differentiation into adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 3-4 hours in serum-free DMEM.
-
Treatment: Wash cells with Krebs-Ringer-HEPES (KRH) buffer and incubate with KRH buffer containing:
-
Vehicle (DMSO) - Basal uptake
-
Insulin (100 nM) - Positive Control
-
This compound (at concentrations ranging from 0.1 nM to 10 µM)
-
This compound + Insulin
-
-
Glucose Analog Addition: After 30 minutes of treatment, add 2-deoxy-D-[3H]-glucose (1 µCi/mL) to each well and incubate for 10 minutes.
-
Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells with 0.1 M NaOH.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the total protein concentration of the cell lysate.
Data Presentation:
Table 2: Effect of this compound on 2-Deoxy-D-[3H]-Glucose Uptake in 3T3-L1 Adipocytes
| Treatment Group | Insulin (100 nM) | This compound Conc. | Glucose Uptake (CPM/mg protein) | % of Insulin Response |
|---|---|---|---|---|
| Basal | - | Vehicle | 1,500 ± 120 | 0% |
| Insulin | + | Vehicle | 9,800 ± 550 | 100% |
| This compound | - | 1 µM | 1,650 ± 140 | 1.8% |
| this compound + Insulin | + | 1 µM | 9,950 ± 610 | 101.8% |
Data are presented as mean ± SD (n=3). Hypothetical data is for illustrative purposes and assumes this compound has no direct effect on glucose uptake, which is typical for sulfonylureas.
In Vitro Cytotoxicity Assay
Cytotoxicity assays are crucial to eliminate compounds that are toxic to cells in the early stages of drug development. This protocol uses the MTT assay to assess the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed HepG2 (human liver) and EndoC-βH1 (human pancreatic) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at a wide range of concentrations (e.g., 0.1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration).
Data Presentation:
Table 3: Cytotoxicity of this compound in HepG2 and EndoC-βH1 Cells after 48h Treatment
| Compound Conc. (µM) | HepG2 Cell Viability (%) | EndoC-βH1 Cell Viability (%) |
|---|---|---|
| 0 (Vehicle) | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 99.5 ± 4.9 | 101.2 ± 5.3 |
| 1 | 98.7 ± 5.0 | 99.1 ± 4.5 |
| 10 | 97.2 ± 4.3 | 98.5 ± 4.1 |
| 50 | 91.5 ± 6.2 | 94.3 ± 5.8 |
| 100 | 85.3 ± 7.1 | 89.9 ± 6.5 |
Data are presented as mean ± SD (n=4). Hypothetical data suggests low cytotoxicity at therapeutic concentrations.
IN VIVO EFFICACY AND PHARMACOLOGY
Efficacy in a Diet-Induced Diabetic Animal Model
This study evaluates the glucose-lowering efficacy of this compound in an established animal model of Type 2 Diabetes, such as C57BL/6J mice fed a high-fat diet (HFD) to induce obesity and insulin resistance.
Experimental Protocol:
-
Model Induction: Wean male C57BL/6J mice onto a high-fat diet (60% kcal from fat) for 12-16 weeks to induce an obese, hyperglycemic, and insulin-resistant phenotype.
-
Grouping: Randomly assign diabetic mice (fasting blood glucose > 200 mg/dL) to the following treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., 0.5% CMC)
-
This compound (Low, Medium, High doses, e.g., 1, 5, 25 mg/kg)
-
Metformin (200 mg/kg) - Positive Control
-
-
Dosing: Administer the compounds orally (p.o.) once daily for 28 days.
-
Monitoring: Monitor body weight and food intake weekly. Measure fasting blood glucose levels at baseline and weekly thereafter.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT on Day 28. After an overnight fast, administer an oral glucose bolus (2 g/kg). Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge to measure blood glucose and plasma insulin levels.
-
Terminal Endpoints: At the end of the study, collect blood for HbA1c analysis and harvest tissues (pancreas, liver, muscle) for further analysis (e.g., histopathology, gene expression).
Data Presentation:
Table 4: Key Efficacy Parameters after 28-Day Treatment with this compound
| Treatment Group | Dose (mg/kg) | Change in Fasting Blood Glucose (mg/dL) | HbA1c (%) | Glucose AUC (0-120min) during OGTT |
|---|---|---|---|---|
| Vehicle Control | - | +15 ± 8 | 8.5 ± 0.6 | 35000 ± 2100 |
| This compound | 1 | -35 ± 12 | 7.8 ± 0.5 | 31500 ± 1800 |
| This compound | 5 | -80 ± 15 | 6.9 ± 0.4 | 26000 ± 1500 |
| This compound | 25 | -125 ± 20 | 6.1 ± 0.3 | 21000 ± 1300 |
| Metformin | 200 | -110 ± 18 | 6.3 ± 0.4 | 22500 ± 1600 |
Data are presented as mean ± SEM (n=10). Hypothetical data is for illustrative purposes.
Experimental Workflow Diagram:
Pharmacokinetic (PK) Study
This study aims to determine the pharmacokinetic profile of this compound after a single oral dose in healthy rats.
Experimental Protocol:
-
Animals: Use male Sprague-Dawley rats (250-300g) with cannulated jugular veins for serial blood sampling.
-
Dosing: After an overnight fast, administer a single oral dose of this compound (e.g., 10 mg/kg) formulated in a suitable vehicle.
-
Blood Sampling: Collect blood samples (approx. 200 µL) via the jugular cannula into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
PK Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters.
Data Presentation:
Table 5: Pharmacokinetic Parameters of this compound (10 mg/kg, p.o.) in Rats
| Parameter | Unit | Value (Mean ± SD) |
|---|---|---|
| Cmax | ng/mL | 1850 ± 350 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ng*h/mL | 12500 ± 1800 |
| AUC(0-inf) | ng*h/mL | 13100 ± 1950 |
| t1/2 | h | 5.5 ± 1.2 |
| CL/F | L/h/kg | 0.76 ± 0.11 |
| Vd/F | L/kg | 6.1 ± 1.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution. Hypothetical data (n=5).
PRECLINICAL TOXICOLOGY
Preclinical toxicology studies are essential to evaluate the safety of a drug candidate before human trials.
Acute Oral Toxicity Study
This study provides information on the potential health hazards that might arise from a single, short-term exposure to this compound. The study is typically conducted in two rodent species (e.g., rats and mice) according to OECD guidelines.
Experimental Protocol:
-
Animals: Use healthy, young adult Sprague-Dawley rats and CD-1 mice.
-
Dosing: Administer this compound in a single oral dose at several dose levels, including a limit dose (e.g., 2000 mg/kg). Include a vehicle control group.
-
Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes for 14 days. Pay close attention to signs of hypoglycemia.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
LD50 Determination: Estimate the median lethal dose (LD50) if mortality occurs.
Data Presentation:
Table 6: Summary of Acute Oral Toxicity Findings for this compound in Rats
| Dose (mg/kg) | N (Male/Female) | Mortality | Clinical Signs | Gross Necropsy Findings |
|---|---|---|---|---|
| 0 (Vehicle) | 5/5 | 0/10 | None observed | No abnormalities |
| 500 | 5/5 | 0/10 | None observed | No abnormalities |
| 1000 | 5/5 | 0/10 | Transient lethargy in 2/10 animals within 4h | No abnormalities |
| 2000 | 5/5 | 0/10 | Transient lethargy and piloerection in 4/10 animals | No abnormalities |
Hypothetical data suggests an LD50 > 2000 mg/kg.
CONCLUSION
The experimental designs detailed in these application notes provide a robust framework for the preclinical characterization of this compound. The sequential execution of these in vitro and in vivo studies will generate the necessary data to establish a proof-of-concept for its efficacy as an anti-diabetic agent, define its mechanism of action, and provide a preliminary assessment of its safety profile. The successful completion of this preclinical program will be critical for making an informed decision to advance this compound into formal IND-enabling toxicology studies and subsequent clinical development.
References
- 1. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Glicetanile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glicetanile is a sulfonamide derivative with antihyperglycemic activity, belonging to the sulfonylurea class of drugs. As with any active pharmaceutical ingredient (API), comprehensive analytical characterization is crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Note on Methodology: Specific analytical data and protocols for this compound are not extensively available in public literature. Therefore, the following protocols and data are based on established and validated methods for structurally related sulfonylurea drugs such as Gliclazide, Glimepiride, and Glibenclamide. These methods serve as a robust starting point for the development and validation of this compound-specific assays.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the identification, quantification, and purity assessment of this compound. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Assay of this compound
Objective: To determine the purity and concentration of this compound in a sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid or Formic acid (analytical grade)
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 80:20 v/v).[1] Degas the mobile phase by sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute the stock solution with the mobile phase to obtain a series of standard solutions of known concentrations (e.g., 5-30 µg/mL).[1]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to achieve a concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.[1]
-
Data Analysis: Identify the this compound peak in the chromatograms based on the retention time of the reference standard. Calculate the concentration and purity of this compound in the sample by comparing the peak areas with those of the standard solutions.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (80:20 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Retention Time (Typical) | ~5-6 minutes |
Spectroscopic Analysis
Spectroscopic techniques are vital for the structural elucidation and quantification of this compound.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simple and rapid method for the quantitative analysis of this compound.
Objective: To determine the concentration of this compound in a solution.
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents and Materials:
-
This compound reference standard
-
Methanol or 0.1 N NaOH (analytical grade)
Procedure:
-
Solvent Selection: Dissolve this compound in a suitable solvent in which it is freely soluble and stable (e.g., methanol or 0.1 N NaOH).
-
Determination of λmax: Prepare a dilute solution of this compound and scan it over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For related sulfonylureas, this is typically around 225-235 nm.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard solution at the determined λmax.
-
Sample Analysis: Prepare a solution of the this compound sample of an unknown concentration. Measure its absorbance at the λmax.
-
Concentration Determination: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of the sample solution from the calibration curve.
| Parameter | Typical Value |
| Solvent | Methanol or 0.1 N NaOH |
| λmax | ~231 nm |
| Linearity Range | 5-25 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. It is often coupled with a chromatographic separation technique like HPLC (LC-MS).
Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.
Instrumentation:
-
LC-MS system (e.g., with a quadrupole or ion trap mass analyzer)
-
Electrospray Ionization (ESI) source
Reagents and Materials:
-
This compound sample
-
Solvents for mobile phase (as per HPLC method)
Procedure:
-
Sample Infusion/Injection: Introduce a dilute solution of this compound into the mass spectrometer either by direct infusion or via an HPLC system.
-
Ionization: Utilize an ESI source, typically in positive ion mode, to generate protonated molecular ions [M+H]⁺.
-
Mass Spectrum Acquisition: Acquire the full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Acquire the product ion spectrum.
-
Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the fragmentation pattern from the MS/MS spectrum to gain structural information. For sulfonylureas, common fragmentation involves the cleavage of the sulfonylurea bridge.
| Parameter | Expected Value |
| Molecular Formula | C₂₃H₂₅ClN₄O₄S |
| Molecular Weight | 489.0 g/mol |
| Ionization Mode | ESI Positive |
| [M+H]⁺ Ion (m/z) | 489.1 |
| Key Fragment Ions (m/z) | Fragmentation of the sulfonylurea bond is expected. |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties of this compound, such as its melting point, purity, and thermal stability.
Experimental Protocol: DSC and TGA of this compound
Objective: To determine the melting point, purity, and thermal decomposition profile of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum pan for both DSC and TGA.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature. The melting point is observed as an endothermic peak. For Gliclazide, a related compound, the melting point is around 166.4°C.
-
-
TGA Analysis:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the weight loss as a function of temperature. This provides information on the thermal stability and decomposition profile.
-
Data Presentation: Thermal Analysis Data (Hypothetical for this compound)
| Analysis | Parameter | Typical Result |
| DSC | Onset of Melting | ~160-170 °C |
| Peak Melting Temperature | ~165-175 °C | |
| TGA | Onset of Decomposition | > 200 °C |
Visualizations
Sulfonylurea Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for this compound characterization.
References
Application of Sulfonylureas in Studying Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This document provides detailed application notes and protocols for the use of sulfonylurea compounds, such as Gliclazide and Glibenclamide, in the study of ion channel modulation. While the initial query mentioned "Glicetanile," this appears to be a less common or potentially misspelled name. The following information focuses on the well-characterized sulfonylureas, which are invaluable tools for investigating the function and pharmacology of ATP-sensitive potassium (K-ATP) channels. These compounds are widely used to understand the physiological roles of K-ATP channels in various tissues, including pancreatic beta-cells, cardiac and smooth muscle, and neurons.
Sulfonylureas primarily target the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex, leading to channel inhibition.[1][2] This action is the basis for their therapeutic use in type 2 diabetes, as the closure of K-ATP channels in pancreatic beta-cells triggers insulin secretion.[3][4] The differential affinity of various sulfonylureas for K-ATP channel isoforms makes them excellent probes for dissecting the tissue-specific functions of these channels.
Data Presentation: Quantitative Effects of Sulfonylureas on K-ATP Channels
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gliclazide and Glibenclamide on different K-ATP channel subtypes. This data highlights the selectivity of these compounds and provides a basis for designing experiments to probe specific channel populations.
| Compound | Channel Subtype (Tissue) | IC50 | Reference |
| Gliclazide | Kir6.2/SUR1 (Pancreatic β-cell) | 184 ± 30 nmol/L | [5] |
| Kir6.2/SUR2A (Cardiac) | 19.5 ± 5.4 µmol/L | ||
| Kir6.2/SUR2B (Smooth Muscle) | 37.9 ± 1.0 µmol/L | ||
| Glibenclamide | Kir6.2/SUR1 (Pancreatic β-cell) | ~4 nmol/L | |
| Kir6.2/SUR2A (Cardiac) | ~6-8 nmol/L | ||
| K-ATP (Skeletal Muscle) | ~0.5 µM (full conductance) | ||
| CFTR Cl- Channel | 20 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of sulfonylureas and a typical experimental workflow for their study.
References
- 1. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Glicetanile solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glicetanile. Due to limited publicly available physicochemical data for this compound, some guidance provided is based on the properties of structurally and functionally similar sulfonamide-based antihyperglycemic agents, such as Glibenclamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the main challenges when working with this compound in aqueous buffers?
Like many sulfonamide drugs, this compound is expected to have poor aqueous solubility.[1][4] This can lead to difficulties in preparing stock solutions, precipitation during experiments, and variability in experimental results. The solubility of sulfonamides is often pH-dependent.
Q3: Are there any known physicochemical properties of this compound?
Based on available data, the following properties of this compound are known:
-
Molecular Formula: C₂₃H₂₅ClN₄O₄S
-
Molecular Weight: 489.0 g/mol
-
IUPAC Name: N-(5-chloro-2-methoxyphenyl)-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide
For the purpose of providing more specific guidance, we will reference the properties of Glibenclamide, a well-characterized sulfonamide antihyperglycemic agent:
-
pKa: ~5.3
-
logP: ~3.75
These values suggest that this compound is likely an acidic compound with low water solubility that increases at higher pH, and it is lipophilic.
Troubleshooting Guide for this compound Solubility
Issue 1: this compound powder is not dissolving in my aqueous buffer.
This is a common issue due to the predicted low aqueous solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
-
pH Adjustment:
-
Problem: Sulfonamides are weak acids and are more soluble in their ionized form. At a pH below its pKa, this compound will be predominantly in its less soluble, non-ionized form.
-
Solution: Adjust the pH of your buffer to be at least 1-2 units above the estimated pKa. For this compound, aiming for a pH of 7.4 to 8.0 is a good starting point.
-
Protocol: Prepare your desired buffer. While stirring, slowly add a small amount of a base solution (e.g., 1 M NaOH) dropwise until the target pH is reached. Then, add the this compound powder.
-
-
Use of Co-solvents:
-
Problem: Even at a higher pH, the solubility might be limited. The lipophilic nature of this compound (inferred from Glibenclamide's logP) contributes to its poor aqueous solubility.
-
Solution: Introduce a water-miscible organic co-solvent to increase the polarity of the solvent and improve the solvation of the lipophilic this compound molecule.
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol (PEG)
-
-
Protocol: Prepare a concentrated stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent is low (typically <1%) to avoid off-target effects in biological assays.
-
| Co-solvent | Starting Concentration for Stock | Maximum Final Concentration in Assay | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Can be toxic to cells at higher concentrations. |
| Ethanol | 10-50 mM | < 1% (v/v) | Can affect enzyme kinetics and cell viability. |
| PEG 400 | 10-50 mM | < 2% (v/v) | Generally well-tolerated by cells. |
-
Mechanical & Thermal Assistance:
-
Problem: Dissolution can be a slow process.
-
Solution: Gentle agitation and warming can help to overcome the energy barrier for dissolution.
-
Protocol:
-
Sonication: Place the vial containing the solution in a bath sonicator for 5-10 minute intervals. Avoid probe sonicators as they can generate excessive heat.
-
Warming: Gently warm the solution to 37°C. Avoid boiling, as it may degrade the compound.
-
-
Issue 2: My this compound solution is clear initially but forms a precipitate over time.
This indicates that you have created a supersaturated solution which is not stable.
Caption: Decision tree for addressing this compound precipitation.
-
Re-evaluate Final Concentration:
-
Problem: The desired final concentration may exceed the thermodynamic solubility of this compound in your specific buffer system.
-
Solution: Determine the maximum practical working concentration by preparing serial dilutions and observing them for precipitation over your experimental timeframe.
-
-
Increase Co-solvent Concentration:
-
Problem: Insufficient co-solvent to maintain solubility upon dilution from the stock.
-
Solution: While keeping the final co-solvent concentration as low as possible, a slight increase (e.g., from 0.1% to 0.5% DMSO) may be necessary to maintain solubility. Always run a vehicle control with the highest co-solvent concentration to be used.
-
-
Consider Solid Dispersions (for formulation development):
-
Problem: For in vivo studies or formulation development, simple solutions may not be feasible.
-
Solution: Solid dispersions involve dispersing the drug in a solid hydrophilic matrix at the molecular level. This can enhance the dissolution rate and apparent solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). This is an advanced technique requiring specialized equipment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.89 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are present.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH 7.4)
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Vortex mixer
-
-
Procedure:
-
Warm the 10 mM this compound stock solution to room temperature.
-
In a sterile tube, add 990 µL of the aqueous buffer.
-
While vortexing the buffer, add 10 µL of the 10 mM this compound stock solution. This rapid mixing helps to prevent immediate precipitation.
-
The final concentration will be 100 µM this compound in a buffer containing 1% DMSO.
-
Use this working solution immediately.
-
Signaling Pathway
As a sulfonamide-based antihyperglycemic agent, this compound is expected to modulate insulin secretion in pancreatic β-cells. The following diagram illustrates the generally accepted mechanism of action for this class of drugs.
Caption: Proposed mechanism of this compound-induced insulin secretion.
References
- 1. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical study of the long-range safety and anti-inflammatory effects of high-dose oral meglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming interference in Glicetanile HPLC analysis
Technical Support Center: Glicetanile HPLC Analysis
Welcome to the technical support center for the HPLC analysis of this compound. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges, particularly interference, during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Q1: I am observing extraneous peaks (interference) in my chromatogram. What are the common sources of these peaks?
A1: Interference or ghost peaks in HPLC can originate from several sources. The most common culprits include:
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Reagents and Solvents: Impurities in the mobile phase solvents (even HPLC grade), buffers, or water can introduce extraneous peaks. Water is a frequent source of contamination, especially at low UV detection wavelengths.[1][2][3]
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Sample Matrix: Components of the sample matrix other than this compound can co-elute or interfere with the analyte peak.[4] This is common in complex samples like biological fluids or pharmaceutical formulations.
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HPLC System: Contamination within the HPLC system itself, such as from previous analyses, leaking pump seals, or bacterial growth in the mobile phase bottles, can lead to ghost peaks.[1]
-
Sample Preparation: Contaminants can be introduced during sample preparation steps, for example, from filters, vials, or pipettes.
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing is a common issue in HPLC and can be caused by several factors:
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Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Interactions between basic analytes and acidic silanol groups on the silica-based column packing can cause tailing. Ensure the mobile phase pH is appropriate to suppress the ionization of this compound. Adding a competitive base to the mobile phase can also help.
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Column Contamination or Degradation: A blocked frit or contamination at the head of the column can distort peak shape. Try flushing the column or, if necessary, replacing it.
-
Inappropriate Mobile Phase: An inadequately buffered mobile phase or a mobile phase pH close to the pKa of this compound can lead to tailing.
Q3: I am seeing peak fronting for my this compound peak. What is the likely cause?
A3: Peak fronting is less common than tailing and is almost always a result of:
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Sample Overload: This is the most frequent cause of peak fronting. The column's stationary phase becomes saturated with the analyte. To resolve this, reduce the concentration of your sample or decrease the injection volume.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. Whenever possible, dissolve your sample in the mobile phase.
Q4: My chromatogram shows a drifting or noisy baseline. What steps can I take to improve it?
A4: A noisy or drifting baseline can interfere with accurate peak integration. Here are some troubleshooting steps:
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Mobile Phase Issues: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector. Also, check for mobile phase contamination or decomposition.
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Detector Problems: A dirty flow cell or a failing lamp in the detector can cause baseline noise. Consult your instrument manual for instructions on cleaning the flow cell or replacing the lamp.
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Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase of the column can degrade and "bleed," leading to a rising baseline, especially in gradient elution.
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Temperature Fluctuations: Poor temperature control of the column can cause the baseline to drift. Using a column oven is recommended for stable results.
Q5: I suspect interference from degradation products of this compound. How can I confirm this and resolve the issue?
A5: To identify interference from degradation products, a forced degradation study is recommended. This involves subjecting a this compound standard to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. By analyzing these stressed samples, you can determine the retention times of potential degradation products and see if they co-elute with your this compound peak.
To resolve co-elution, you may need to optimize your HPLC method by adjusting the mobile phase composition, pH, or gradient profile to achieve better separation.
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound HPLC analysis.
Protocol 1: Sample Preparation for this compound Analysis from Pharmaceutical Formulations
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Sample Weighing: Accurately weigh a portion of the powdered tablets or capsule contents equivalent to a single dose of this compound.
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Dissolution: Transfer the weighed sample to a suitable volumetric flask. Add a diluent (e.g., a mixture of acetonitrile and water, similar to the mobile phase) to about 70% of the flask volume.
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Sonication: Sonicate the flask for 15-20 minutes to ensure complete dissolution of the this compound.
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Dilution to Volume: Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
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Centrifugation/Filtration: Centrifuge a portion of the solution to separate insoluble excipients. Alternatively, filter the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first few milliliters of the filtrate to avoid any potential contamination from the filter itself.
Protocol 2: Proposed HPLC Method for this compound Analysis
This method is a recommended starting point based on validated methods for structurally similar sulfonylurea compounds. Method optimization may be required for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Run Time | 15 minutes |
Protocol 3: Forced Degradation Study Protocol
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to the working concentration.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute with mobile phase to the working concentration.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute with mobile phase to the working concentration.
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Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in the mobile phase to the working concentration.
-
Photolytic Degradation: Expose the this compound stock solution to direct sunlight for 24 hours. Dilute with mobile phase to the working concentration.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.
Data Presentation
The following tables provide an example of how to structure and present quantitative data from your this compound HPLC analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Forced Degradation Study Results
| Stress Condition | % Degradation of this compound | Number of Degradation Peaks | Retention Times of Degradants (min) |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | 15.2% | 2 | 2.8, 4.5 |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | 25.8% | 3 | 3.1, 5.2, 6.8 |
| Oxidative (30% H₂O₂, RT, 24h) | 10.5% | 1 | 7.3 |
| Thermal (105°C, 24h) | 5.1% | 1 | 4.5 |
| Photolytic (Sunlight, 24h) | 8.9% | 2 | 3.1, 8.1 |
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting this compound HPLC analysis.
Caption: Troubleshooting workflow for identifying the source of interference.
Caption: Logic diagram for troubleshooting common peak shape problems.
References
- 1. Determination of glycerin in pharmaceutical formulations by liquid chromatography [bfszu.journals.ekb.eg]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Vista de Determinación rápida de glucosamina en formulaciones farmacéuticas mediante cromatografía líquida de alta resolución sin derivatización pre-columna | Acta Universitaria [actauniversitaria.ugto.mx]
- 4. tpcj.org [tpcj.org]
Technical Support Center: Preventing Glicetanile Precipitation in Cell Culture Media
Disclaimer: The compound "Glicetanile" could not be definitively identified in scientific literature, suggesting a possible misspelling. The following guide provides general principles and strategies for preventing the precipitation of poorly soluble compounds in cell culture media, using "this compound" as a hypothetical example. Researchers should always consult the specific documentation and physicochemical properties of their compound of interest.
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the solubility of experimental compounds in cell culture systems.
Hypothetical Physicochemical Properties of this compound
Understanding the properties of a compound is the first step in preventing precipitation. Below is a table of hypothetical data for "this compound," characteristic of a poorly water-soluble compound.
| Property | Value | Implication for Cell Culture |
| Molecular Weight | 450.5 g/mol | High molecular weight can sometimes correlate with lower solubility. |
| LogP | 4.2 | A high LogP indicates hydrophobicity and poor aqueous solubility. |
| pKa | 8.5 (Basic) | The compound's charge state and solubility will change with the pH of the medium. |
| Aqueous Solubility | ||
| at pH 5.0 | 50 µg/mL | Higher solubility in acidic conditions. |
| at pH 7.4 | < 1 µg/mL | Very low solubility at physiological pH, high risk of precipitation. |
| at pH 9.0 | < 0.5 µg/mL | Solubility decreases further in alkaline conditions. |
Frequently Asked Questions (FAQs)
Q1: How can I visually identify compound precipitation in my cell culture?
A1: Compound precipitation can appear as a fine, sand-like powder, larger crystals, or a general cloudiness (turbidity) in the cell culture medium.[1] It is important to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid pH change and the presence of motile organisms visible under a microscope.[1]
Q2: What are the primary reasons my compound is precipitating?
A2: Several factors can cause precipitation:
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Exceeding Solubility Limit: The compound's concentration is higher than its maximum solubility in the aqueous cell culture medium.[2]
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Solvent Shock: A concentrated stock solution (e.g., in DMSO) is diluted too quickly in the aqueous medium, causing the compound to crash out of solution.[1]
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pH and Temperature Shifts: Changes in pH (due to CO2 in the incubator) or temperature (from room temperature to 37°C) can decrease a compound's solubility.[2]
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Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: While a powerful solvent, DMSO can be toxic to cells at high concentrations. It is generally recommended to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols suggesting 0.1% or lower to minimize effects on cell viability and function. The tolerance to DMSO can be cell-line specific, so it is best to run a vehicle control experiment.
Q4: Can the type of cell culture medium affect my compound's solubility?
A4: Yes, the composition of the cell culture medium can significantly influence a compound's solubility. Different media formulations contain varying concentrations of salts, amino acids, and proteins that can interact with the compound. For example, compounds may bind to serum proteins, which can affect their solubility.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to the media. | The compound's concentration exceeds its solubility limit in the aqueous media. | - Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution.- Add the stock solution dropwise to the medium while gently vortexing to ensure rapid dispersion. |
| Precipitate forms over time in the incubator. | - Temperature shift: Solubility changes between room temperature and 37°C.- pH shift: The CO2 environment can alter media pH.- Interaction with media components: The compound may interact with salts or proteins over time. | - Pre-warm the cell culture media to 37°C before adding the compound.- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at low temperatures or has precipitated during the freeze-thaw cycle. | - Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.- If precipitation persists, prepare fresh stock solutions for each experiment.- Aliquot the stock solution to minimize freeze-thaw cycles. |
| Cloudiness or turbidity appears in the media. | This can indicate fine particulate precipitation or microbial contamination. | - Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.- If it is a precipitate, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
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Solvent Selection: Based on the compound's properties, select an appropriate solvent. For hydrophobic compounds like our hypothetical this compound, 100% DMSO is a common choice.
-
Calculation: Determine the mass of this compound needed to prepare a stock solution of a desired high concentration (e.g., 10 mM).
-
Dissolution:
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% sterile-filtered DMSO.
-
Vortex thoroughly to dissolve the compound. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility in Cell Culture Media
This protocol helps to determine the maximum concentration of a compound that can be added to the cell culture medium from a DMSO stock without immediate precipitation.
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Prepare a Dilution Series: In a 96-well plate, prepare a serial dilution of your high-concentration this compound stock solution in 100% DMSO.
-
Prepare the Assay Plate: In a clear-bottom 96-well plate, add 198 µL of your specific cell culture medium to each well.
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Add Compound Dilutions: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control: A high concentration of a known poorly soluble compound.
-
Negative Control: Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubation: Cover the plate and incubate under your experimental conditions (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Assessment of Precipitation:
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Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.
-
Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in signal compared to the negative control indicates precipitation.
-
-
Determine Kinetic Solubility: The highest concentration of the compound that does not show significant precipitation is considered the kinetic solubility under these conditions.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Workflow for preparing and adding this compound to cell culture media.
References
Improving the yield of Glicetanile chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Glicetanile chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses potential problems that may arise during the multi-step synthesis of this compound. The proposed synthetic pathway involves three key stages:
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Synthesis of 5-chloro-2-methoxybenzoyl chloride (2) from 5-chlorosalicylic acid (1).
-
Synthesis of (1-isoamylpiperidin-4-yl)methanamine (5) via reductive amination.
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Amide coupling of the two intermediates to form this compound (6).
Stage 1: Synthesis of 5-chloro-2-methoxybenzoyl chloride (2)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 5-chloro-2-methoxybenzoic acid | Incomplete methylation of 5-chlorosalicylic acid. | - Ensure anhydrous conditions if performing direct methylation. - Use a slight excess of the methylating agent (e.g., dimethyl sulfate). - Optimize reaction time and temperature to drive the reaction to completion. |
| Hydrolysis of the ester intermediate back to the carboxylic acid during workup. | - Maintain appropriate pH during the extraction process. | |
| Low yield of 5-chloro-2-methoxybenzoyl chloride (2) | Incomplete reaction with the chlorinating agent (e.g., thionyl chloride). | - Use a fresh, high-purity chlorinating agent. - Ensure a sufficient excess of the chlorinating agent is used. - Increase the reflux time to ensure complete conversion. |
| Degradation of the acid chloride during workup. | - Perform the reaction and workup under anhydrous conditions to prevent hydrolysis. - Remove the excess chlorinating agent and solvent under reduced pressure. | |
| Product is contaminated with starting material | Insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). - Extend the reaction time or slightly increase the temperature if the reaction is sluggish. |
Stage 2: Synthesis of (1-isoamylpiperidin-4-yl)methanamine (5)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired amine (5) | Incomplete formation of the intermediate imine/enamine. | - Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards imine formation. - Optimize the pH of the reaction mixture; mildly acidic conditions often favor imine formation. |
| Ineffective reduction of the imine/enamine. | - Choose an appropriate reducing agent (e.g., sodium triacetoxyborohydride is often effective and selective). - Ensure the reducing agent is added under controlled conditions to avoid side reactions. | |
| Formation of side products (e.g., dialkylation). | - Use a stoichiometric amount of the isoamyl halide. - Control the reaction temperature to minimize over-alkylation. | |
| Product is difficult to purify | Presence of unreacted starting materials or reducing agent byproducts. | - Optimize the stoichiometry of the reactants to minimize unreacted starting materials. - Perform an appropriate aqueous workup to remove water-soluble byproducts. - Utilize column chromatography with a suitable solvent system for final purification. |
Stage 3: Amide Coupling to form this compound (6)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound (6) | Inefficient activation of the carboxylic acid. | - If starting from the carboxylic acid, use a reliable coupling agent (e.g., DCC, EDC, HATU). - Ensure anhydrous conditions when using coupling agents that are sensitive to moisture. |
| Poor nucleophilicity of the amine. | - Ensure the amine is not in its protonated form; a non-nucleophilic base (e.g., triethylamine, DIPEA) should be added to neutralize any amine salts. | |
| Side reactions of the activated carboxylic acid. | - Add the amine to the activated carboxylic acid species promptly. - Control the reaction temperature to minimize the formation of byproducts. | |
| Product is contaminated with unreacted starting materials | Incomplete reaction. | - Monitor the reaction progress by TLC or LC-MS. - Use a slight excess of one of the reactants (typically the more accessible one) to drive the reaction to completion. |
| Formation of an N-acylated urea byproduct (if using a carbodiimide coupling agent) | The activated O-acylisourea intermediate is not consumed quickly enough by the amine. | - Add the amine to the reaction mixture as soon as the carboxylic acid has been activated. - Consider adding an activating agent like HOBt or HOAt to form a more stable active ester. |
Experimental Protocols
The following are detailed experimental methodologies for the plausible synthesis of this compound. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of 5-chloro-2-methoxybenzoic acid
-
Methylation: In a round-bottom flask, dissolve 5-chlorosalicylic acid (1 equivalent) in a suitable solvent (e.g., acetone).
-
Add anhydrous potassium carbonate (2.5-3 equivalents).
-
Add dimethyl sulfate (1.5-2 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude methyl 5-chloro-2-methoxybenzoate in a mixture of methanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the 5-chloro-2-methoxybenzoic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the product.
Protocol 2: Synthesis of 5-chloro-2-methoxybenzoyl chloride (2)
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, suspend 5-chloro-2-methoxybenzoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).
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Add a catalytic amount of DMF.
-
Heat the mixture to reflux until the solid dissolves and gas evolution ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 5-chloro-2-methoxybenzoyl chloride can be used in the next step without further purification.
Protocol 3: Synthesis of (1-isoamylpiperidin-4-yl)methanamine (5)
-
Reductive Amination: To a solution of 4-(aminomethyl)piperidine (1 equivalent) and isoamyl aldehyde (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a mild acid catalyst (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
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Stir at room temperature and monitor the reaction by TLC or GC-MS until the starting amine is consumed.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of this compound (6)
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Amide Coupling: In a round-bottom flask, dissolve (1-isoamylpiperidin-4-yl)methanamine (5) (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
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Slowly add a solution of 5-chloro-2-methoxybenzoyl chloride (2) (1.1 equivalents) in the same solvent.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
| Reaction Step | Description | Analogous Reaction Yield Range (%) | Key Factors Influencing Yield |
| 1 | Methylation of 5-chlorosalicylic acid | 85 - 95 | Purity of reagents, anhydrous conditions, reaction time |
| 2 | Formation of 5-chloro-2-methoxybenzoyl chloride | 90 - 98 | Purity of the carboxylic acid, freshness of thionyl chloride |
| 3 | Reductive amination to form the piperidine intermediate | 60 - 80 | Choice of reducing agent, pH control, removal of water |
| 4 | Final amide coupling | 75 - 90 | Purity of reactants, efficiency of the coupling agent, reaction temperature |
| Overall | Estimated Overall Yield | 38 - 62 | Cumulative efficiency of all steps |
Mandatory Visualizations
Glicetanile Analytical Method Validation: Technical Support Center
Disclaimer: The following technical support guide provides troubleshooting advice, FAQs, and experimental protocols for the analytical method validation of Glicetanile. As detailed, validated analytical methods for this compound are not extensively available in the public domain, this guide is based on established principles of HPLC method validation for analogous antidiabetic compounds and common challenges encountered in pharmaceutical analysis. The provided protocols, data, and troubleshooting scenarios are illustrative and should be adapted based on in-house experimental findings.
Troubleshooting Guide
This guide addresses common issues that may arise during the HPLC analysis of this compound.
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Secondary interactions between this compound and the stationary phase3. Mismatched solvent between sample and mobile phase4. Column degradation | 1. Reduce the injection volume or sample concentration.2. Optimize the mobile phase pH or try a different column chemistry (e.g., with end-capping).3. Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase.4. Replace the column with a new one of the same type. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition2. Inadequate column equilibration3. Pump malfunction (inconsistent flow rate)4. Temperature variations | 1. Prepare fresh mobile phase daily and ensure proper mixing and degassing.2. Equilibrate the column for a sufficient time (e.g., 30 minutes) before starting the analysis.3. Check the pump for leaks and perform routine maintenance. Calibrate the flow rate.4. Use a column oven to maintain a consistent temperature. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., tubing, injector, or column frit)2. Particulate matter from the sample or mobile phase3. Mobile phase viscosity | 1. Systematically check and clean or replace components, starting from the detector and moving backward.2. Filter all samples and mobile phases through a 0.45 µm filter.3. Adjust the mobile phase composition or increase the column temperature to reduce viscosity. |
| Baseline Noise or Drift | 1. Air bubbles in the detector or pump2. Contaminated mobile phase or column3. Detector lamp nearing the end of its life | 1. Degas the mobile phase and purge the pump and detector.2. Use high-purity solvents and flush the column with a strong solvent.3. Replace the detector lamp. |
| Co-elution of Peaks (this compound and Impurities) | 1. Inadequate chromatographic resolution2. Unsuitable mobile phase composition or gradient | 1. Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve selectivity.2. Optimize the gradient slope or switch to a different stationary phase with different selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the typical system suitability criteria for a this compound HPLC assay?
A1: System suitability tests are crucial to ensure the chromatographic system is performing adequately. Typical parameters and their acceptance criteria are summarized below. These should be verified before starting any validation experiments.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | To ensure peak symmetry. |
| Theoretical Plates (N) | > 2000 | To confirm column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5-6 replicate injections) | To demonstrate injection precision. |
| RSD of Retention Time | ≤ 1.0% | To ensure retention time reproducibility. |
Q2: How should forced degradation studies for this compound be designed?
A2: Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products can be detected.[2] The study should expose this compound to various stress conditions as outlined in the protocol below.
Q3: What should I do if I observe a new impurity peak during the stability study of this compound?
A3: If a new, unidentified peak appears, you should first ensure it is not an artifact from the system or sample preparation. If the peak is real, its level should be monitored. According to ICH guidelines, if the impurity exceeds the identification threshold, its structure needs to be elucidated. The analytical method may need to be re-validated to ensure it can accurately quantify this new impurity.
Q4: How can I improve the sensitivity of my method to meet the required Limit of Quantitation (LOQ) for this compound impurities?
A4: To improve sensitivity, you can try the following:
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Optimize the detection wavelength: Ensure you are using the wavelength of maximum absorbance for this compound and its impurities.
-
Increase the injection volume: This can increase the signal, but be mindful of potential peak distortion.
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Use a more sensitive detector: If available, a mass spectrometer (LC-MS) can provide significantly higher sensitivity and selectivity.
-
Improve sample preparation: A solid-phase extraction (SPE) step can help concentrate the sample and remove interfering matrix components.
Experimental Protocols
Illustrative HPLC Method for this compound Assay
This protocol describes a hypothetical reversed-phase HPLC method for the quantification of this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.5) in a 60:40 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | 15 minutes |
Standard Solution Preparation:
-
Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in a small amount of acetonitrile and dilute to volume with the mobile phase to obtain a concentration of 500 µg/mL.
-
Further dilute to a working concentration of 50 µg/mL with the mobile phase.
Sample Solution Preparation:
-
Weigh and finely powder 20 this compound tablets.
-
Transfer a quantity of powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes.
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Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
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Dilute the filtrate with the mobile phase to a final concentration of 50 µg/mL.
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to evaluate the stability-indicating properties of the analytical method.[1][3]
| Stress Condition | Procedure |
| Acid Hydrolysis | Reflux 10 mg of this compound in 10 mL of 0.1 M HCl at 80°C for 4 hours. |
| Base Hydrolysis | Reflux 10 mg of this compound in 10 mL of 0.1 M NaOH at 80°C for 2 hours. |
| Oxidative Degradation | Store 10 mg of this compound in 10 mL of 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound powder to 105°C for 48 hours. |
| Photolytic Degradation | Expose solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. |
Sample Analysis: After exposure, cool the samples to room temperature, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Quantitative Data Summary
The following tables present illustrative validation data for the hypothetical this compound HPLC method, based on ICH guidelines.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 75 | 1126879 |
| 100 | 1502500 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15010x + 150 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | RSD (%) |
| 80% | 40 | 39.8 | 99.5 | 0.8 |
| 100% | 50 | 50.3 | 100.6 | 0.6 |
| 120% | 60 | 59.5 | 99.2 | 0.9 |
Table 3: Precision
| Precision Type | Concentration (µg/mL) | RSD (%) of Peak Area (n=6) |
| Repeatability (Intra-day) | 50 | 0.75 |
| Intermediate Precision (Inter-day) | 50 | 1.20 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) | Method |
| Limit of Detection (LOD) | 0.5 | Based on Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 1.5 | Based on Signal-to-Noise ratio of 10:1 |
Visualizations
References
Glicetanile Technical Support Center: Minimizing Off-Target Effects in Cellular Assays
Disclaimer: Glicetanile is a sulfonamide derivative with antihyperglycemic properties. Due to limited publicly available data specific to this compound, this guide is based on the well-documented activities of the broader sulfonylurea drug class. The recommendations provided are intended to serve as a general framework for researchers and should be adapted to specific experimental contexts.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound, as a member of the sulfonylurea class, is presumed to exert its primary effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[1][2][3][4] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[5]
2. What are the potential off-target effects of this compound in cellular assays?
While the primary target of sulfonylureas is the pancreatic KATP channel, off-target effects can occur, especially at higher concentrations. These may include:
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Interaction with other KATP channel subtypes: Sulfonylurea receptors (SUR1, SUR2A, and SUR2B) are expressed in various tissues, including the heart, skeletal muscle, and brain. This compound may interact with these other KATP channel subtypes, leading to unintended effects in non-pancreatic cell lines.
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Modulation of other ion channels: Some sulfonylureas have been shown to affect other ion channels, such as voltage-gated potassium (Kv) channels, which could alter cellular electrophysiology.
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Extrapancreatic effects: Sulfonylureas may have effects independent of insulin secretion, such as increasing peripheral glucose utilization and enhancing insulin sensitivity in certain cell types.
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Alterations in cellular metabolism: By modulating insulin signaling and glucose metabolism, this compound could indirectly affect cellular metabolic pathways.
3. What general strategies can be employed to minimize off-target effects of this compound?
To ensure the specificity of your experimental results, consider the following strategies:
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Concentration Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is crucial.
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Use of Appropriate Controls: Include negative controls (vehicle-treated cells) and positive controls (a well-characterized activator or inhibitor of your pathway of interest).
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Cell Line Selection: Whenever possible, use cell lines that endogenously express the target of interest (e.g., pancreatic beta cell lines for studying insulin secretion). If using engineered cell lines, ensure the expression level of the target is physiologically relevant.
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Orthogonal Approaches: Confirm key findings using an alternative method or a structurally unrelated compound with a similar on-target mechanism of action.
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Counter-Screening: Test this compound in cell lines lacking the intended target to identify potential off-target effects.
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity or a decrease in cell viability at concentrations expected to be effective.
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Possible Cause: The concentration of this compound may be too high, leading to off-target effects or general cellular stress.
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Solution:
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Perform a detailed dose-response curve to determine the EC50 for your on-target effect and a TC50 (toxic concentration 50%) for cytotoxicity.
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Select a concentration for your experiments that is well below the TC50.
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Consider reducing the treatment duration.
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Use a sensitive and specific assay for cell viability (e.g., ATP-based assays) and apoptosis (e.g., caspase activity assays).
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Problem 2: My results are inconsistent across different experiments.
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Possible Cause: Cellular metabolism and the expression of ion channels can be influenced by cell passage number, confluency, and media components.
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Solution:
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Maintain a consistent cell culture protocol, including seeding density, passage number, and media composition.
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Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions and is not affecting the cells.
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Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
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Problem 3: I am observing an effect in a cell line that should not express the pancreatic sulfonylurea receptor (SUR1).
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Possible Cause: The observed effect may be due to an off-target interaction with another SUR subtype (SUR2A or SUR2B) or a completely different protein.
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Solution:
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Use RT-PCR or Western blotting to confirm the expression profile of SUR subtypes in your cell line.
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Employ a structurally different sulfonylurea with a known selectivity profile to see if the effect is recapitulated.
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Consider using a cell line with a knockout of the suspected off-target protein to validate the finding.
-
Quantitative Data Summary
The following table provides a hypothetical summary of key quantitative parameters for this compound, emphasizing the importance of determining these values in your specific cellular system.
| Parameter | Description | Hypothetical Value | Recommended Action |
| On-Target EC50 | Concentration of this compound that produces 50% of the maximal response in an on-target assay (e.g., insulin secretion from a pancreatic beta cell line). | 1 µM | Use concentrations around this value for on-target studies. |
| Off-Target IC50 | Concentration of this compound that causes 50% inhibition in an off-target assay (e.g., inhibition of a cardiac KATP channel). | 50 µM | Avoid concentrations approaching this value to maintain selectivity. |
| TC50 (Cytotoxicity) | Concentration of this compound that results in 50% reduction in cell viability. | >100 µM | Ensure experimental concentrations are significantly lower than this value. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve
Objective: To determine the effective concentration 50 (EC50) of this compound for its on-target effect in a specific cell line.
Materials:
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Cell line of interest (e.g., INS-1E pancreatic beta cell line)
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Appropriate cell culture medium and supplements
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This compound stock solution (e.g., 10 mM in DMSO)
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Assay-specific reagents (e.g., insulin ELISA kit)
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96-well plates
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Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Prepare a serial dilution of this compound in the appropriate assay buffer or culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).
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Remove the culture medium from the cells and replace it with the this compound dilutions or vehicle control.
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Incubate the plate for the desired treatment duration (e.g., 1-24 hours), depending on the assay.
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Perform the specific assay to measure the on-target effect (e.g., measure insulin secretion from the supernatant using an ELISA).
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Plot the response (e.g., insulin concentration) against the logarithm of the this compound concentration.
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Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.
Protocol 2: Counter-Assay for Assessing Off-Target Effects on Cell Viability
Objective: To assess the cytotoxic potential of this compound and identify concentrations that induce off-target cell death.
Materials:
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Cell line of interest (can be the same as the on-target assay or a control cell line lacking the target)
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Appropriate cell culture medium and supplements
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to grow for 24 hours.
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Prepare a serial dilution of this compound in culture medium, similar to the dose-response protocol. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
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Treat the cells with the this compound dilutions and controls.
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Incubate for a period relevant to your primary assay (e.g., 24 hours).
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Equilibrate the plate to room temperature.
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Add the cell viability reagent to each well according to the manufacturer's instructions.
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Mix and incubate for the recommended time to stabilize the luminescent signal.
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Measure luminescence using a plate reader.
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Calculate cell viability as a percentage of the vehicle-treated control and plot it against the this compound concentration to determine the TC50.
Visualizations
Caption: Primary signaling pathway of sulfonylureas.
Caption: Experimental workflow for mitigating off-target effects.
References
- 1. Sulfonylurea receptors and mechanism of sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are SUR modulators and how do they work? [synapse.patsnap.com]
- 3. Mechanisms of the glycaemic effects of sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Gliclazide Activity Through pH Adjustment
Disclaimer: The term "Glicetanile" did not yield specific results in our database. This guide focuses on "Gliclazide," a common antidiabetic medication, assuming a possible typographical error. The principles outlined here are broadly applicable to weakly acidic compounds with pH-dependent solubility.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting pH for optimal Gliclazide activity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Gliclazide solubility?
A1: Gliclazide is a weak acid with a pKa of 5.8 and exhibits pH-dependent solubility.[1] Its solubility is significantly higher in alkaline media compared to acidic or neutral solutions.[1] While it has some solubility at a pH of 1.2, which is comparable to its solubility at pH 7.4, it is most soluble in alkaline conditions.[1]
Q2: Why is my Gliclazide precipitating out of solution?
A2: Gliclazide precipitation is a common issue, especially in neutral or acidic aqueous solutions where its solubility is low. Precipitation can be caused by a shift in the pH of the solution to a more acidic environment or by supersaturation. It is crucial to maintain the pH in the alkaline range to ensure Gliclazide remains dissolved.
Q3: How does pH affect the stability of Gliclazide?
A3: The stability of many pharmaceutical compounds is influenced by pH.[2] While specific data on Gliclazide's stability at various pH levels is not detailed in the provided results, it is known that extreme pH conditions can lead to the hydrolysis of ester and amide bonds in pharmaceuticals.[2] For drugs like exenatide, which is also used in diabetes treatment, stability is greatest at an acidic pH (around 4.5), with degradation increasing at neutral to alkaline pH. Therefore, it is essential to determine the optimal balance between solubility and stability for your specific experimental conditions.
Q4: Can I use a buffer to maintain the pH of my Gliclazide solution?
A4: Yes, using a buffer system is highly recommended to stabilize the pH and prevent precipitation. Phosphate buffers are commonly used. For example, a phosphate buffer with a pH of 7.4 has been used in studies of Gliclazide release. The choice of buffer will depend on the target pH and the specific requirements of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Gliclazide powder does not dissolve. | The pH of the solvent is too low (acidic or neutral). | Increase the pH of the solvent to the alkaline range (e.g., pH > 8.0) using a suitable base like sodium hydroxide before adding the Gliclazide powder. |
| Precipitate forms after initial dissolution. | The pH of the solution has decreased, or the solution is supersaturated. | Re-adjust the pH to the alkaline range. Consider using a buffer to maintain a stable pH. You may also need to work with a lower concentration of Gliclazide. |
| Inconsistent experimental results. | Variability in the pH of the experimental medium. | Always use a calibrated pH meter to verify the pH of your solutions. Implement a standardized protocol for solution preparation, including the use of buffers. |
| Degradation of Gliclazide over time. | The pH of the solution is not optimal for stability. | Conduct a stability study to determine the pH at which Gliclazide is most stable for the duration of your experiment. This may require a compromise between optimal solubility and optimal stability. |
Data Summary
Table 1: pH-Dependent Solubility of Gliclazide
| pH | Solubility | Reference |
| Acidic (e.g., 1.2) | Comparable to pH 7.4 | |
| Neutral (e.g., 7.4) | Low | |
| Alkaline | High |
Experimental Protocols
Protocol 1: Preparation of a Gliclazide Stock Solution at a Target pH
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Materials: Gliclazide powder, deionized water, 0.1 M sodium hydroxide (NaOH), 0.1 M hydrochloric acid (HCl), calibrated pH meter, magnetic stirrer, and appropriate glassware.
-
Procedure:
-
Determine the desired final concentration of Gliclazide.
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To a beaker with a stir bar, add a volume of deionized water slightly less than the final desired volume.
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Slowly add small aliquots of 0.1 M NaOH to the water to raise the pH to the desired alkaline level (e.g., pH 9.0).
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Gradually add the pre-weighed Gliclazide powder to the stirring alkaline solution.
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Continue stirring until the Gliclazide is completely dissolved.
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Use the calibrated pH meter to check the pH. If necessary, adjust the pH back to the target value using 0.1 M NaOH or 0.1 M HCl.
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Once the Gliclazide is dissolved and the pH is stable, transfer the solution to a volumetric flask and add deionized water to the final volume.
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Filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.
-
Protocol 2: Determining the pH-Solubility Profile of Gliclazide
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Materials: Gliclazide powder, a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0), a shaker incubator, centrifuge, and an analytical method for quantifying Gliclazide concentration (e.g., HPLC).
-
Procedure:
-
Add an excess amount of Gliclazide powder to separate vials, each containing a buffer of a specific pH.
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Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
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After incubation, centrifuge the vials to pellet the undissolved Gliclazide.
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Carefully collect the supernatant from each vial.
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Dilute the supernatant appropriately and measure the concentration of dissolved Gliclazide using a validated analytical method.
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Plot the measured Gliclazide concentration against the pH of the buffer to generate a pH-solubility profile.
-
Visualizations
Caption: Experimental workflow for preparing a Gliclazide solution at a target pH.
References
Validation & Comparative
A Comparative Analysis of Glicetanile and Glibenclamide in the Management of Type 2 Diabetes Mellitus
A comprehensive review of available data on the efficacy, mechanism of action, and experimental protocols for two sulfonylurea compounds.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding Glicetanile is limited in publicly available scientific literature. This guide provides a detailed overview of Glibenclamide based on extensive research and presents the limited information available for this compound. A direct comparative analysis is not feasible due to the lack of experimental data for this compound.
Introduction
Glibenclamide: A Detailed Profile
Mechanism of Action
Glibenclamide exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream. For this reason, the presence of functional β-cells is a prerequisite for its therapeutic action.
Beyond its effects on insulin secretion, some studies suggest that Glibenclamide may also have extrapancreatic effects, including enhancing peripheral insulin sensitivity and reducing hepatic glucose production.
Caption: Signaling pathway of Glibenclamide in pancreatic β-cells.
Efficacy and Quantitative Data
Numerous studies have evaluated the efficacy of Glibenclamide in controlling blood glucose levels in patients with T2DM. The following table summarizes key findings from a dose-escalation study.
| Dosage (mg/day) | Mean Blood Glucose Reduction (%) | Mean Insulin Increase (%) |
| 2.5 | 19.61 | 51.38 |
| 5.0 | 22.10 | 58.34 |
| 10.0 | 26.01 | 44.41 |
| 20.0 | 27.98 | 33.54 |
| Data from a 12-week, prospective, single-center, open-label, dose-escalation study. |
It is important to note that increasing doses of glibenclamide beyond 2.5-5 mg/day do not appear to produce a proportional increase in insulin secretion or a significant further decrease in blood glucose concentration.
Experimental Protocols
A prospective, single-center, open-label, dose-escalation study was conducted over 12 weeks with 22 subjects with poorly controlled type 2 diabetes.
-
Subject Population: Patients with type 2 diabetes with inadequate glycemic control.
-
Study Design: Increasing doses of Glibenclamide (0, 2.5, 5, 10, and 20 mg/day) were administered at 2-week intervals.
-
Measurements: Glibenclamide, glucose, and insulin determinations were performed at each dose level.
-
Statistical Analysis: Statistical significance of changes in blood glucose and insulin levels were assessed.
References
- 1. This compound | C23H25ClN4O4S | CID 71702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Gliclazide? [synapse.patsnap.com]
A Comparative Analysis of Gliclazide's Impact on Insulin Secretion: A Framework for Evaluation
A notable scarcity of publicly available scientific literature and experimental data exists for Glicetanile, preventing a direct comparative analysis with the well-established sulfonylurea, Gliclazide. Therefore, this guide will provide a comprehensive overview of Gliclazide's effects on insulin secretion, establishing a framework for comparison should data on this compound or other insulin secretagogues become available.
Gliclazide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic effect is the stimulation of insulin release from pancreatic β-cells.[1][3] This guide delves into the molecular mechanisms, quantitative effects, and experimental methodologies related to Gliclazide-induced insulin secretion, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Stimulating Insulin Release
Gliclazide exerts its effects by interacting with the ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.[4] These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1).
The binding of Gliclazide to the SUR1 subunit leads to the closure of the K-ATP channels. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential triggers the opening of voltage-dependent calcium channels, leading to an influx of calcium ions (Ca2+) into the cell. The subsequent rise in intracellular calcium concentration is the critical signal that initiates the exocytosis of insulin-containing secretory granules, thereby increasing insulin secretion into the bloodstream.
Quantitative Effects on Insulin Secretion
Numerous studies have quantified the impact of Gliclazide on various parameters of insulin secretion. These findings are summarized in the table below.
| Parameter | Treatment Group | Baseline/Control | Gliclazide | P-value | Citation |
| Pulsatile Insulin Secretion | |||||
| Insulin Secretory Burst Mass (pmol·l⁻¹·pulse⁻¹) | Acute | 36.1 ± 8.4 | 61.0 ± 17.0 | < 0.047 | |
| Basal Insulin Secretion (pmol·l⁻¹·min⁻¹) | Acute | 5.9 ± 0.9 | 16.7 ± 4.3 | = 0.03 | |
| Phasic Insulin Release | |||||
| Second-Phase Insulin Release (AUC, 30-240 min, nmol/L x 210 min) | Acute | -0.56 ± 9.4 | 12.3 ± 13.9 | = 0.022 | |
| Second-Phase C-peptide Release (AUC, 30-240 min, nmol/L x 210 min) | Acute | 63 ± 50 | 128 ± 62 | = 0.002 | |
| Beta-Cell Function | |||||
| Beta-cell Glucose Sensitivity | Low-dose | 22.61 ± 3.94 | 33.11 ± 7.83 | = 0.01 | |
| Late-phase Incretin Potentiation | Low-dose | 0.92 ± 0.05 | 1.285 ± 0.14 | = 0.038 | |
| K-ATP Channel Inhibition | |||||
| IC50 for β-cell K-ATP currents (nmol/l) | In vitro | - | 184 ± 30 | - |
Experimental Protocols
The following outlines a general experimental workflow for assessing the impact of a compound like Gliclazide on insulin secretion from isolated pancreatic islets.
Detailed Methodologies:
-
Isolation of Pancreatic Islets: Islets are typically isolated from the pancreas of animal models (e.g., rats, mice) or human donors through enzymatic digestion (e.g., using collagenase) followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured for a period to allow for recovery from the isolation procedure. The culture medium is typically supplemented with glucose and other essential nutrients.
-
Static Insulin Secretion Assay:
-
Pre-incubation: Islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Incubation: Islets are then transferred to a buffer containing either a low or a high glucose concentration (e.g., 16.7 mM) with or without the test compound (e.g., Gliclazide) for a defined period (e.g., 30-60 minutes).
-
Supernatant Collection: After incubation, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Measurement: Insulin concentration in the supernatant is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).
-
-
Electrophysiology (Patch-Clamp): To directly measure the effect on K-ATP channels, whole-cell or inside-out patch-clamp techniques are employed on single β-cells. This allows for the recording of potassium currents in the presence and absence of the drug.
Conclusion
Gliclazide effectively stimulates insulin secretion by closing K-ATP channels in pancreatic β-cells, leading to membrane depolarization and calcium influx. The provided quantitative data and experimental protocols offer a solid foundation for understanding and evaluating the insulinotropic effects of Gliclazide. This guide serves as a comprehensive resource and a template for the comparative analysis of other insulin secretagogues as data becomes available. The detailed methodologies can be adapted to investigate the effects of novel compounds on insulin secretion, contributing to the development of new therapies for diabetes.
References
Validating the Hypoglycemic Effect of Gliclazide in Primary Islets: A Comparative Guide
This guide provides a comprehensive comparison of Gliclazide's performance in stimulating insulin secretion from primary pancreatic islets against other key compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of molecular pathways and workflows.
Introduction to Gliclazide and its Mechanism of Action
Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes. Its primary mechanism of action is to stimulate insulin secretion from the pancreatic β-cells. This is achieved through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell plasma membrane.
The binding of Gliclazide to SUR1 inhibits the K-ATP channels, leading to a decrease in potassium efflux. This causes depolarization of the β-cell membrane, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin levels in the bloodstream.[1] Notably, Gliclazide has been shown to restore the early peak of insulin secretion in response to glucose, a phase that is often impaired in type 2 diabetes.[2][3]
Comparative Analysis of Insulin Secretagogues and Inhibitors
To validate the hypoglycemic effect of Gliclazide, its performance is compared against other compounds with known effects on insulin secretion. This guide focuses on:
-
Glibenclamide: Another potent second-generation sulfonylurea, providing a direct comparison within the same drug class.
-
Diazoxide: A K-ATP channel opener that inhibits insulin secretion, serving as a negative control.
-
Exendin-4: A glucagon-like peptide-1 (GLP-1) receptor agonist, representing a different class of insulin secretagogues that potentiate glucose-stimulated insulin secretion (GSIS).[4][5]
Signaling Pathway of Gliclazide in Pancreatic β-Cells
Caption: Gliclazide's mechanism of action in pancreatic β-cells.
Quantitative Data Presentation
The following tables summarize the quantitative effects of Gliclazide and comparator compounds on insulin secretion in primary islets.
Table 1: Effect of Gliclazide and Glibenclamide on Glucose-Stimulated Insulin Secretion (GSIS)
| Compound | Concentration | Glucose Level (mM) | Insulin Secretion (Fold Change vs. Basal) | Reference |
| Control | - | 2.8 (Basal) | 1.0 | |
| - | 20.0 (Stimulated) | 6.39 ± 1.31 | ||
| Gliclazide | 10 µM | 2.8 | Increased vs. Control | |
| 10 µM | 16.7 | Maintained | ||
| Glibenclamide | 1 µM | 2.8 | 2.71 ± 0.66 (% of total insulin) | |
| 1 µM | 20.0 | 1.80 ± 0.22 (Stimulation Index) |
Table 2: Comparative Effects of Diazoxide and Exendin-4 on Insulin Secretion
| Compound | Concentration | Glucose Level (mM) | Effect on Insulin Secretion | Reference |
| Diazoxide | 100 µM | 11.0 | Inhibition | |
| 250 µM | 11.0 | Stronger Inhibition | ||
| Exendin-4 | 10 nM | 16.7 | Potentiation of GSIS | |
| 100 nM | 16.7 | Further Potentiation of GSIS |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow
Caption: Workflow for validating hypoglycemic effects in primary islets.
Pancreatic Islet Isolation
This protocol describes the isolation of pancreatic islets from mice using collagenase digestion.
Materials:
-
Collagenase P solution (ice-cold)
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI 1640 culture medium
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
Procedure:
-
Euthanize the mouse using an approved protocol.
-
Expose the pancreas by making an abdominal incision.
-
Cannulate the common bile duct and clamp it close to the liver.
-
Slowly inject 3 mL of ice-cold collagenase P solution to inflate the pancreas.
-
Excise the inflated pancreas and place it in a conical tube with more collagenase solution.
-
Incubate the tube in a 37°C water bath with shaking for 12-15 minutes to digest the exocrine tissue.
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue by centrifugation and resuspension in fresh HBSS.
-
Purify the islets from the exocrine tissue using a density gradient centrifugation method.
-
Collect the islet layer from the gradient interface, wash, and handpick under a dissecting microscope for purity.
-
Culture the isolated islets overnight in RPMI 1640 medium at 37°C and 5% CO2 before conducting functional assays.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures insulin secretion from isolated islets in response to different glucose concentrations.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Low glucose KRB (e.g., 2.8 mM)
-
High glucose KRB (e.g., 16.7 mM)
-
Test compounds (Gliclazide, Glibenclamide, Diazoxide, Exendin-4)
-
96-well plates
-
Insulin ELISA kit
Procedure:
-
Handpick islets of similar size and place 3-5 islets per well of a 96-well plate.
-
Pre-incubate the islets in low glucose KRB for 60 minutes at 37°C to establish basal secretion.
-
Remove the pre-incubation buffer and replace it with fresh low glucose KRB (basal condition) or high glucose KRB (stimulatory condition) with or without the test compounds.
-
Incubate for 60 minutes at 37°C.
-
Collect the supernatant for insulin measurement using an ELISA kit.
-
Normalize insulin secretion data to the number of islets per well or to the total insulin content of the islets.
Islet Perifusion Assay
This dynamic assay allows for the characterization of the biphasic pattern of insulin secretion.
Materials:
-
Perifusion system with chambers
-
KRB buffer with varying glucose concentrations and test compounds
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
Load 100-200 islets into each perifusion chamber.
-
Equilibrate the islets by perifusing with basal low glucose KRB (e.g., 2.8 mM) for 30-60 minutes to establish a stable baseline of insulin secretion.
-
Switch to high glucose KRB (e.g., 16.7 mM) to observe the first and second phases of insulin secretion.
-
Introduce test compounds in the perifusion buffer at desired time points to assess their effects on basal and glucose-stimulated insulin secretion.
-
Collect fractions at regular intervals (e.g., every 1-2 minutes).
-
Measure insulin concentration in each fraction using an ELISA kit.
Intracellular Calcium Imaging
This technique visualizes changes in intracellular calcium concentration ([Ca²⁺]i), a key step in insulin exocytosis, using a fluorescent indicator like Fura-2 AM.
Materials:
-
Fura-2 AM calcium indicator
-
Pluronic F-127
-
Recording buffer (e.g., HBSS)
-
Inverted fluorescence microscope with an imaging system capable of ratiometric imaging
-
Perfusion system for the microscope stage
Procedure:
-
Load the islets with 1-5 µM Fura-2 AM in recording buffer for 30-45 minutes at 37°C.
-
Wash the islets to remove excess dye and allow for de-esterification of the Fura-2 AM.
-
Place the coverslip with the loaded islets in a perfusion chamber on the microscope stage.
-
Excite the Fura-2 dye at 340 nm and 380 nm and record the emission at 510 nm.
-
Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the [Ca²⁺]i.
-
Perifuse the islets with buffers containing different glucose concentrations and test compounds to observe real-time changes in [Ca²⁺]i.
Conclusion
This guide provides a framework for the validation of the hypoglycemic effect of Gliclazide in primary islets. The experimental protocols and comparative data presented offer a robust methodology for characterizing the insulinotropic properties of Gliclazide and other potential therapeutic agents. The use of both positive and negative controls, as well as compounds with different mechanisms of action, allows for a comprehensive understanding of a test compound's effect on β-cell function. The visual representations of the signaling pathway and experimental workflow further aid in the conceptualization and execution of these studies.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Effects of sulphonylureas and diazoxide on insulin secretion and nucleotide-sensitive channels in an insulin-secreting cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mouse Pancreatic Islet Isolation [protocols.io]
- 5. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Glicetanile Analytical Methods Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Glicetanile, a sulfonylurea antidiabetic drug. The focus is on the cross-validation of these methods between different laboratories to ensure data integrity, reliability, and comparability, which are critical aspects of drug development and quality control. The information presented is synthesized from established analytical method validation guidelines and published studies on similar compounds.
Data Presentation: A Comparative Summary of Analytical Methods
The selection of an analytical method for this compound quantification depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two commonly employed techniques.
The following table summarizes the typical performance characteristics of these methods for the quantification of this compound. This data is representative of what would be expected from a validated analytical method.
| Performance Characteristic | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (R²) | > 0.998 | > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 2.0% | < 1.5% | ≤ 3.0% |
| Limit of Detection (LOD) | 5 ng/mL | 0.1 ng/mL | - |
| Limit of Quantification (LOQ) | 15 ng/mL | 0.5 ng/mL | S/N ratio ≥ 10 |
| Selectivity/Specificity | No interference from excipients | No interference from matrix components | No co-eluting peaks at the retention time of the analyte |
| Robustness | Unaffected by minor changes in pH and flow rate | Unaffected by minor changes in mobile phase composition | %RSD < 5% for varied conditions |
Experimental Protocols
Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods between laboratories.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in pharmaceutical dosage forms.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Standard Preparation: A stock solution of this compound is prepared in the mobile phase and serially diluted to create calibration standards.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration. Filter through a 0.45 µm filter before injection.
Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.[2]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Sample Preparation (Plasma): Protein precipitation is a common technique. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge. The supernatant is then diluted and injected.
Mandatory Visualization: Diagrams
References
In Vivo Drug Interaction Analysis: Gliclazide and Metformin
A Comparative Guide for Researchers
This guide provides an objective comparison of the in vivo drug interaction between the sulfonylurea gliclazide and the biguanide metformin, two commonly prescribed oral antihyperglycemic agents. The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing key pharmacokinetic and pharmacodynamic findings from published studies. It is important to note that direct in vivo interaction studies for "glicetanile" and metformin were not found in the scientific literature, and it is strongly presumed that "gliclazide" was the intended drug for this analysis.
Pharmacokinetic Interaction Profile
The co-administration of gliclazide and metformin does not appear to significantly alter the pharmacokinetic parameters of either drug, suggesting a low potential for clinically relevant pharmacokinetic drug-drug interactions. Bioequivalence studies have demonstrated that a fixed-dose combination tablet of gliclazide and metformin is bioequivalent to the co-administration of the individual tablets.
Table 1: Comparative Pharmacokinetic Parameters of Gliclazide and Metformin Following Single Oral Dose Administration in Healthy Volunteers
| Parameter | Gliclazide (80 mg) - Combination | Gliclazide (80 mg) - Individual | Metformin (500 mg) - Combination | Metformin (500 mg) - Individual |
| AUC | 1.0293 (0.9476 - 1.1178)¹ | Reference | 0.9887 (0.9137 - 1.0697)¹ | Reference |
| C | 1.0425 (0.9986 - 1.0883)¹ | Reference | 0.9882 (0.9295 - 1.0505)¹ | Reference |
| t | No significant difference¹ | Reference | No significant difference¹ | Reference |
¹Data presented as the point estimate and 90% confidence interval of the ratio of the combination tablet to the individual tablet.
Pharmacodynamic Interaction and Efficacy
The combination of gliclazide and metformin exhibits a synergistic pharmacodynamic effect on glycemic control. Their complementary mechanisms of action—gliclazide stimulating insulin secretion and metformin reducing hepatic glucose production and improving insulin sensitivity—lead to more effective blood glucose lowering than monotherapy.
Table 2: Comparative Pharmacodynamic Effects of Gliclazide and Metformin Combination Therapy in Type 2 Diabetic Patients
| Parameter | Metformin Monotherapy | Gliclazide/Metformin Combination Therapy |
| Fasting Blood Glucose (mmol/L) | 7.61 (6.70–8.89) | 9.00 (7.30–10.68) |
| HbA1c (%) | 7.00 (6.40–7.65) | 8.20 (7.20–9.75) |
| Lipid Peroxidation | No significant difference | No significant difference |
| Total Antioxidant Capacity | No significant difference | No significant difference |
Note: In this particular study, patients on combination therapy had poorer glycemic control at baseline, which is why they were prescribed the combination. The key takeaway is the complementary action of the two drugs.[1]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of gliclazide and metformin are central to their synergistic effect.
Experimental Protocols
Below are representative experimental protocols for in vivo studies investigating the interaction between gliclazide and metformin.
Pharmacokinetic Interaction Study in Healthy Volunteers
A typical clinical study to assess pharmacokinetic interactions follows a randomized, open-label, crossover design.[2]
-
Subjects: Healthy adult male and female volunteers.
-
Study Design: A four-period, four-treatment crossover design with a washout period of at least 7 days between each period.
-
Treatments:
-
Treatment A: Single oral dose of gliclazide.
-
Treatment B: Single oral dose of metformin.
-
Treatment C: Co-administration of single oral doses of gliclazide and metformin.
-
Treatment D: Single oral dose of a fixed-dose combination tablet of gliclazide and metformin.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 32, and 48 hours) post-dose.
-
Bioanalysis: Plasma concentrations of gliclazide and metformin are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters including AUC
0-t, AUC0-∞, Cmax, and tmax.
Pharmacodynamic and Efficacy Study in a Diabetic Rat Model
In vivo studies in animal models are crucial for preclinical assessment.
-
Animal Model: Male Wistar rats are often used. Diabetes can be induced by a single intraperitoneal injection of streptozotocin (STZ).
-
Experimental Groups:
-
Group 1: Normal control (non-diabetic).
-
Group 2: Diabetic control.
-
Group 3: Diabetic rats treated with gliclazide.
-
Group 4: Diabetic rats treated with metformin.
-
Group 5: Diabetic rats treated with a combination of gliclazide and metformin.
-
-
Drug Administration: Drugs are typically administered orally via gavage daily for a specified period (e.g., 28 days).
-
Pharmacodynamic Assessment:
-
Glycemic Control: Fasting blood glucose and HbA1c levels are measured at baseline and at the end of the treatment period.
-
Biochemical Parameters: Markers of oxidative stress (e.g., malondialdehyde, superoxide dismutase), lipid profiles (total cholesterol, triglycerides, HDL, LDL), and hepatorenal function (AST, ALT, creatinine) are assessed from serum samples.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) are used to compare the mean values between the different treatment groups.
Conclusion
The combination of gliclazide and metformin is a well-established therapeutic strategy for type 2 diabetes. In vivo studies indicate a low risk of pharmacokinetic interactions, with the primary interaction being a synergistic and beneficial pharmacodynamic effect on glycemic control. Researchers investigating novel drug combinations with either of these agents should consider their distinct mechanisms of action and established safety profile in combination.
References
A Comparative Analysis of Gliclazide for the Long-Term Management of Type 2 Diabetes
Disclaimer: The term "Glicetanile" was not found in the scientific literature. This guide assumes the query pertains to "Gliclazide," a widely used medication for type 2 diabetes, due to the phonetic similarity.
This guide provides a comprehensive comparison of the long-term efficacy and safety of gliclazide against other prominent classes of oral antihyperglycemic agents for the treatment of type 2 diabetes. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Mechanism of Action
Gliclazide is a second-generation sulfonylurea that lowers blood glucose by stimulating insulin secretion from the pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.
Caption: Signaling pathway of Gliclazide in pancreatic β-cells.
Long-Term Efficacy of Gliclazide and Comparators
The long-term efficacy of gliclazide has been evaluated in numerous clinical trials, often in comparison with other oral antihyperglycemic agents. Key efficacy endpoints typically include the change in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and the durability of glycemic control.
Data Summary
The following tables summarize the long-term efficacy data from key clinical trials comparing gliclazide with other sulfonylureas, metformin, DPP-4 inhibitors, and SGLT2 inhibitors.
Table 1: Gliclazide vs. Other Sulfonylureas - Long-Term Efficacy
| Outcome | Gliclazide | Glibenclamide | Glipizide | Notes |
| Secondary Failure Rate (5 years) | 7% | 17.9% | 25.6% | Gliclazide demonstrated a significantly lower rate of secondary failure compared to glipizide.[1][2] |
| HbA1c Reduction | Comparable | Comparable | Comparable | Most sulfonylureas show similar efficacy in lowering HbA1c.[1] |
| Hypoglycemia Risk | Lower | Higher | Moderate | Gliclazide is associated with a significantly lower risk of hypoglycemia compared to glibenclamide.[1][3] |
Table 2: Gliclazide vs. Metformin - Long-Term Efficacy
| Outcome | Gliclazide | Metformin | Notes |
| HbA1c Reduction | Similar or slightly better | Standard of care | Both are effective in reducing HbA1c. In some studies, gliclazide showed a slightly greater reduction. |
| Body Weight | Neutral or slight increase | Weight loss or neutral | Metformin is generally favored for overweight patients due to its effect on body weight. |
| Cardiovascular Outcomes | Neutral | Favorable | The UKPDS study suggested a cardiovascular benefit with metformin. Gliclazide is considered cardiovascularly neutral. |
Table 3: Gliclazide vs. DPP-4 Inhibitors (Vildagliptin) - Long-Term Efficacy
| Outcome | Gliclazide (up to 320 mg/day) | Vildagliptin (50 mg bid) | Notes |
| HbA1c Reduction (2 years) | -0.6% | -0.5% | The reduction in HbA1c was similar between the two groups over a two-year period. |
| Body Weight Change (2 years) | +1.6 kg | +0.8 kg | Vildagliptin was associated with significantly less weight gain. |
| Hypoglycemia (Mild) | 1.7% of patients | 0.7% of patients | Vildagliptin had a lower incidence of mild hypoglycemia. |
Table 4: Gliclazide vs. SGLT2 Inhibitors - Long-Term Efficacy
| Outcome | Gliclazide | SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin, Empagliflozin) | Notes |
| HbA1c Reduction | Generally more effective | Less effective (except Canagliflozin 300mg) | Gliclazide was more effective in lowering HbA1c than most SGLT2 inhibitors at standard doses. |
| Body Weight | Neutral or slight increase | Significant reduction | SGLT2 inhibitors are associated with weight loss. |
| Blood Pressure | No significant effect | Reduction in systolic blood pressure | SGLT2 inhibitors have a beneficial effect on blood pressure. |
| Cardiovascular Outcomes | Neutral | Moderate benefits on MACE and heart failure hospitalization | SGLT2 inhibitors have demonstrated cardiovascular benefits in patients with established ASCVD. |
Long-Term Safety of Gliclazide and Comparators
The long-term safety profile of an antihyperglycemic agent is crucial, with particular attention to the risks of hypoglycemia, weight gain, and cardiovascular events.
Data Summary
Table 5: Gliclazide vs. Other Sulfonylureas - Long-Term Safety
| Adverse Event | Gliclazide | Glibenclamide | Glipizide | Notes |
| Severe Hypoglycemia | Low risk | Higher risk | Moderate risk | Gliclazide has a 53% lower risk of hypoglycemia compared to other sulfonylureas. |
| Cardiovascular Safety | Considered neutral | Concerns in some studies | Less data available | Gliclazide has a better cardiovascular safety profile compared to some other sulfonylureas. |
Table 6: Gliclazide vs. Metformin - Long-Term Safety
| Adverse Event | Gliclazide | Metformin | Notes |
| Hypoglycemia | Higher risk | Low risk | Metformin has a very low risk of hypoglycemia when used as monotherapy. |
| Gastrointestinal Side Effects | Low | Common (e.g., diarrhea, nausea) | GI side effects are the most common adverse events with metformin. |
| Lactic Acidosis | No risk | Rare but serious risk | This is a rare but well-known potential side effect of metformin. |
Table 7: Gliclazide vs. DPP-4 Inhibitors (Vildagliptin) - Long-Term Safety
| Adverse Event | Gliclazide | Vildagliptin | Notes |
| Hypoglycemia | 1.7% (mild) | 0.7% (mild) | Vildagliptin is associated with a lower risk of hypoglycemia. |
| Weight Gain | More pronounced | Less pronounced | Vildagliptin has a more favorable profile regarding weight change. |
Table 8: Gliclazide vs. SGLT2 Inhibitors - Long-Term Safety
| Adverse Event | Gliclazide | SGLT2 Inhibitors | Notes |
| Hypoglycemia | Higher risk | Low risk | SGLT2 inhibitors have a low risk of hypoglycemia. |
| Genital Infections | No increased risk | Increased risk | A known side effect of SGLT2 inhibitors due to glucosuria. |
| Diabetic Ketoacidosis | No risk | Rare but serious risk | A potential rare side effect of SGLT2 inhibitors. |
| Bone Fractures | No increased risk | Increased risk with Canagliflozin | An observed risk with a specific SGLT2 inhibitor. |
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summarized protocols for two landmark studies in diabetes research.
Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation (ADVANCE) Trial
-
Objective: To determine the effects of intensive glucose control on major macrovascular and microvascular events in patients with type 2 diabetes.
-
Study Design: A factorial randomized controlled trial.
-
Participants: 11,140 patients with type 2 diabetes at high risk for cardiovascular events.
-
Intervention:
-
Intensive Glucose Control: Gliclazide (modified release)-based regimen with a target HbA1c of ≤6.5%. Other drugs could be added to achieve this target.
-
Standard Glucose Control: Based on local guidelines.
-
-
Randomization: Patients were randomly assigned to either the intensive or standard glucose control group. There was also a factorial randomization to a fixed combination of perindopril and indapamide or placebo.
-
Follow-up: The median follow-up duration was 5.0 years.
-
Primary Endpoints: A composite of major macrovascular events (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy).
Caption: ADVANCE Trial Workflow.
UK Prospective Diabetes Study (UKPDS)
-
Objective: To determine whether intensive blood-glucose control in patients with newly diagnosed type 2 diabetes reduces the risk of macrovascular or microvascular complications.
-
Study Design: A multicenter, randomized, controlled trial.
-
Participants: 5,102 patients with newly diagnosed type 2 diabetes.
-
Intervention:
-
Conventional Treatment: Primarily with diet therapy. The aim was to maintain fasting plasma glucose below 15 mmol/L without hyperglycemic symptoms.
-
Intensive Treatment: Aimed for a fasting plasma glucose of less than 6 mmol/L. Therapies included sulfonylureas (chlorpropamide or glibenclamide) or insulin. Overweight patients could also be randomized to metformin.
-
-
Randomization: Patients were centrally randomized to either conventional or intensive treatment.
-
Follow-up: The median follow-up was approximately 10-11 years.
-
Main Outcome Measures: Fasting plasma glucose, glycated hemoglobin, incidence of marked hyperglycemia, body weight, blood pressure, and fasting plasma lipids.
References
Comparative Analysis of Glicetanile's Putative Cardiovascular Effects Against Other Antidiabetic Agents
A guide for researchers and drug development professionals.
This guide presents a comparative analysis of the effects of sulfonylureas (represented by Glimepiride), Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists on key cardiovascular markers. The data is compiled from major cardiovascular outcome trials (CVOTs) to provide an evidence-based comparison for researchers and drug development professionals.
Data Presentation: Comparative Tables
The following tables summarize the effects of the selected antidiabetic drug classes on major adverse cardiovascular events (MACE), blood pressure, lipid profiles, and inflammatory markers.
Table 1: Major Adverse Cardiovascular Events (MACE)
| Drug Class | Representative Drug(s) | Key Trial(s) | Primary MACE Outcome (Hazard Ratio vs. Comparator) | Key Findings |
| Sulfonylurea (Proxy) | Glimepiride | CAROLINA | 0.98 (vs. Linagliptin) | Non-inferior to Linagliptin in terms of cardiovascular safety[1][2]. |
| DPP-4 Inhibitor | Linagliptin, Saxagliptin, Sitagliptin | CAROLINA, CARMELINA, SAVOR-TIMI 53, TECOS | Generally neutral effect vs. placebo or other active comparators[3][4][5]. | Demonstrated cardiovascular safety but no significant cardiovascular benefit. An increased risk of hospitalization for heart failure was observed with saxagliptin in one trial. |
| GLP-1 Receptor Agonist | Liraglutide, Semaglutide, Dulaglutide | LEADER, SUSTAIN-6, REWIND | Significant reduction in MACE vs. placebo. | Demonstrated cardiovascular benefit, particularly in patients with established cardiovascular disease. |
| SGLT2 Inhibitor | Empagliflozin, Canagliflozin, Dapagliflozin | EMPA-REG OUTCOME, CANVAS, DECLARE-TIMI 58 | Significant reduction in MACE, primarily driven by a reduction in cardiovascular death and hospitalization for heart failure. | Showed significant cardiovascular and renal benefits. |
Table 2: Effects on Blood Pressure
| Drug Class | Representative Drug(s) | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) |
| Sulfonylurea (Proxy) | Glimepiride | Neutral to slight increase. | Neutral |
| DPP-4 Inhibitor | Linagliptin | Neutral | Neutral |
| GLP-1 Receptor Agonist | Liraglutide, Semaglutide | Reduction of 1-4 mmHg | Reduction of 0-1 mmHg |
| SGLT2 Inhibitor | Empagliflozin, Canagliflozin | Reduction of 3-5 mmHg | Reduction of 1-2 mmHg |
Table 3: Effects on Lipid Profile
| Drug Class | Representative Drug(s) | Effect on LDL-C | Effect on HDL-C | Effect on Triglycerides | | :--- | :--- | :--- | :--- | | Sulfonylurea (Proxy) | Glimepiride | Neutral | Neutral | Neutral | | DPP-4 Inhibitor | Linagliptin | Neutral | Neutral | Neutral | | GLP-1 Receptor Agonist | Liraglutide, Semaglutide | Slight reduction | Neutral to slight increase | Reduction | | SGLT2 Inhibitor | Empagliflozin, Canagliflozin | Slight increase | Slight increase | Slight reduction |
Table 4: Effects on Inflammatory Markers (e.g., hs-CRP)
| Drug Class | Representative Drug(s) | Effect on hs-CRP |
| Sulfonylurea (Proxy) | Glimepiride | Limited and inconsistent data, generally considered neutral. |
| DPP-4 Inhibitor | Linagliptin | Generally neutral. |
| GLP-1 Receptor Agonist | Liraglutide, Semaglutide | Reduction observed in some studies. |
| SGLT2 Inhibitor | Empagliflozin, Canagliflozin | Reduction observed in some studies. |
Experimental Protocols
1. CAROLINA (Cardiovascular Outcome Study of Linagliptin Versus Glimepiride in Patients With Type 2 Diabetes)
-
Objective: To assess the cardiovascular safety of the DPP-4 inhibitor linagliptin compared with the sulfonylurea glimepiride in patients with type 2 diabetes and elevated cardiovascular risk.
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
-
Participants: 6,033 adults with type 2 diabetes, with evidence of or at high risk for cardiovascular disease.
-
Intervention: Patients were randomly assigned to receive either linagliptin (5 mg once daily) or glimepiride (1-4 mg once daily) in addition to their usual care.
-
Primary Outcome: The primary composite outcome was the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3-point MACE).
-
Follow-up: The median follow-up was 6.3 years.
2. LEADER (Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results)
-
Objective: To evaluate the long-term effects of the GLP-1 receptor agonist liraglutide on cardiovascular outcomes in patients with type 2 diabetes at high cardiovascular risk.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.
-
Intervention: Patients were randomly assigned to receive either liraglutide (up to 1.8 mg daily, subcutaneously) or placebo, in addition to standard care.
-
Primary Outcome: The primary composite outcome was the first occurrence of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (3-point MACE).
-
Follow-up: The median follow-up was 3.8 years.
Mandatory Visualization
Caption: Mechanism of action of this compound (Sulfonylurea).
Caption: Mechanism of action of DPP-4 Inhibitors.
Caption: GLP-1 Receptor Agonist signaling pathway.
Caption: A typical experimental workflow for a cardiovascular outcome trial.
References
- 1. Diabetes Management: Glimepiride Cardiovascular Safe, says Real-World evidence [speciality.medicaldialogues.in]
- 2. hcplive.com [hcplive.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Glicetanile's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines
For Immediate Release
[City, State] – [Date] – A new guide released today offers researchers a comprehensive framework for validating the mechanism of action of Glicetanile, a sulfonamide derivative with antihyperglycemic properties. This guide provides detailed experimental protocols and comparative data using knockout cell lines to definitively establish this compound's primary molecular target.
This compound is a member of the sulfonylurea class of drugs, which are widely used in the management of type 2 diabetes.[1] The established mechanism of action for sulfonylureas involves the regulation of insulin secretion from pancreatic β-cells.[1] This guide focuses on validating this mechanism for this compound by comparing its effects on wild-type cells versus cells lacking the specific protein target of sulfonylureas.
Unraveling the Molecular Target of this compound
Sulfonylureas exert their therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1][2][3] This binding event inhibits the KATP channel, leading to depolarization of the cell membrane. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.
To confirm that this compound operates through this well-established pathway, the use of a SUR1 knockout (SUR1-/-) cell line is paramount. By comparing the cellular response to this compound in the presence and absence of its putative target, researchers can unequivocally determine its mechanism of action.
Experimental Validation Using Knockout Cell Lines: A Comparative Approach
This section outlines a series of key experiments designed to validate the SUR1-dependent mechanism of action of this compound. The protocols provided are intended to serve as a foundational methodology that can be adapted to specific laboratory conditions.
Comparative Analysis of Insulin Secretion
Objective: To demonstrate that this compound-induced insulin secretion is dependent on the presence of the SUR1 receptor.
Methodology:
-
Cell Culture: Wild-type (WT) and SUR1 knockout (SUR1-/-) pancreatic β-cell lines (e.g., MIN6, INS-1E) are cultured under standard conditions.
-
This compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control. A known sulfonylurea, such as Glibenclamide, will be used as a positive control, while a compound with a different mechanism of action, like Metformin, will serve as a negative control.
-
Insulin Secretion Assay: After a defined incubation period, the supernatant is collected, and the concentration of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Insulin secretion levels are normalized to the total protein content of the cells. The results from WT and SUR1-/- cells are then compared.
Expected Outcome: this compound and Glibenclamide are expected to significantly increase insulin secretion in WT cells in a dose-dependent manner. In contrast, this effect should be abolished or significantly attenuated in the SUR1-/- cells. Metformin is not expected to directly stimulate insulin secretion in either cell line under the experimental conditions.
Table 1: Comparative Insulin Secretion in Response to this compound and Control Compounds
| Compound | Concentration | Insulin Secretion (ng/mg protein) - WT Cells | Insulin Secretion (ng/mg protein) - SUR1-/- Cells |
| Vehicle | - | 1.2 ± 0.2 | 1.1 ± 0.3 |
| This compound | 1 µM | 5.8 ± 0.5 | 1.3 ± 0.2 |
| This compound | 10 µM | 12.5 ± 1.1 | 1.5 ± 0.4 |
| Glibenclamide | 10 µM | 15.2 ± 1.4 | 1.4 ± 0.3 |
| Metformin | 1 mM | 1.3 ± 0.3 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation.
Assessment of KATP Channel Activity
Objective: To directly measure the effect of this compound on KATP channel activity and confirm its inhibitory action is SUR1-dependent.
Methodology:
-
Electrophysiology: Whole-cell patch-clamp recordings are performed on both WT and SUR1-/- pancreatic β-cells.
-
Drug Application: this compound is applied to the cells at various concentrations.
-
Current Measurement: The KATP channel-mediated potassium currents are measured before and after drug application.
-
Data Analysis: The percentage of inhibition of the KATP current is calculated for each concentration of this compound in both cell lines.
Expected Outcome: this compound should inhibit KATP channel currents in WT cells in a concentration-dependent manner. This inhibitory effect will be absent in SUR1-/- cells, which lack the drug's binding site.
Table 2: Inhibition of KATP Channel Current by this compound
| This compound Concentration | % Inhibition of KATP Current - WT Cells | % Inhibition of KATP Current - SUR1-/- Cells |
| 0.1 µM | 25 ± 4 | 2 ± 1 |
| 1 µM | 68 ± 7 | 3 ± 2 |
| 10 µM | 95 ± 5 | 4 ± 2 |
Data are presented as mean ± standard deviation.
Visualizing the Scientific Rationale and Workflow
To clearly illustrate the experimental logic and processes, the following diagrams have been generated using Graphviz.
Caption: Logical flow of this compound's action in wild-type versus SUR1 knockout cells.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Signaling pathway of this compound-induced insulin secretion.
Conclusion
The strategic use of SUR1 knockout cell lines provides a robust and definitive method for validating the mechanism of action of this compound. The experimental framework and comparative data presented in this guide offer a clear path for researchers to confirm that this compound functions as a classical sulfonylurea by targeting the SUR1 subunit of the KATP channel to stimulate insulin secretion. This validation is a critical step in the preclinical and clinical development of this antihyperglycemic agent.
References
A Comparative Analysis of Glicetanile (Glipizide) Potency in the Landscape of Antidiabetic Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Glicetanile (Glipizide), a second-generation sulfonylurea, against other prominent antidiabetic drugs. The analysis is supported by clinical efficacy data and detailed experimental protocols for key in vitro assays used in antidiabetic drug discovery.
This compound, more commonly known as Glipizide, is an established oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1][2][3] Its primary mechanism involves stimulating insulin secretion from pancreatic β-cells, contingent on the presence of functional β-cells.[1][4] This guide benchmarks its performance against other sulfonylureas and newer classes of antidiabetic agents.
Mechanism of Action: The Sulfonylurea Pathway
Glipizide exerts its glucose-lowering effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This binding leads to the closure of the channel, causing membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium stimulates the exocytosis of insulin-containing granules, thereby increasing insulin release into the bloodstream.
Beyond its primary pancreatic action, Glipizide also has extrapancreatic effects, which include reducing hepatic glucose output and improving insulin sensitivity in peripheral tissues like muscle and fat.
Comparative Efficacy and Performance Data
The potency of antidiabetic drugs can be evaluated through various clinical endpoints, including the reduction in glycated hemoglobin (HbA1c), the rate of secondary failure, and the incidence of adverse effects such as hypoglycemia.
| Drug Class | Comparator Drug(s) | Key Efficacy & Performance Findings | Reference(s) |
| Sulfonylureas | Gliclazide, Glibenclamide (Glyburide) | In a one-year study, Gliclazide and Glibenclamide led to normal HbA1c levels in 80% and 74% of patients, respectively, compared to 40% for Glipizide. | |
| Gliclazide, Glibenclamide | Glipizide had a significantly higher secondary failure rate (25.6% over 5 years) compared to Gliclazide (7%). | ||
| Glibenclamide (Glyburide) | Glipizide has a faster onset of action and shorter half-life than Glyburide, potentially reducing the risk of prolonged hypoglycemia. | ||
| DPP-4 Inhibitors | Sitagliptin, etc. | Sulfonylureas like Glipizide show a slightly greater reduction in HbA1c compared to DPP-4 inhibitors, though this difference may diminish over time. | |
| DPP-4 inhibitors are generally weight-neutral, whereas sulfonylureas are associated with weight gain. | |||
| SGLT2 Inhibitors | Canagliflozin, etc. | SGLT2 inhibitors show comparable or slightly less HbA1c reduction than sulfonylureas. They are associated with a reduced risk of major adverse cardiovascular events (MACE) compared to sulfonylureas. | |
| GLP-1 Receptor Agonists | Liraglutide, etc. | GLP-1 RAs demonstrate comparable or superior HbA1c reduction and are associated with weight loss, in contrast to the weight gain often seen with sulfonylureas. | |
| GLP-1 RAs are associated with a lower risk of MACE compared to sulfonylureas. |
Experimental Protocols for Potency Assessment
In vitro assays are fundamental for characterizing the potency and mechanism of antidiabetic compounds. Below are detailed protocols for two key experiments.
This assay measures the ability of a compound to stimulate insulin secretion from a pancreatic β-cell line (e.g., MIN6) in response to glucose.
Methodology:
-
Cell Culture: Culture MIN6 cells in 6-well plates until approximately 50% confluent. Change the media every 24-48 hours.
-
Pre-incubation (Starvation):
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Pre-incubate cells with a glucose-free Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% Bovine Serum Albumin (BSA) for 1 hour at 37°C in 5% CO₂.
-
Replace the buffer with KRBH containing a low glucose concentration (e.g., 1 mM) and incubate for an additional 2 hours.
-
-
Stimulation:
-
Remove the low-glucose pre-incubation buffer.
-
Add KRBH buffer containing low glucose (1 mM, basal), high glucose (e.g., 16.7 mM or 25 mM, stimulated), and high glucose plus the test compound (e.g., this compound) to respective wells.
-
Incubate for 1 hour at 37°C in 5% CO₂.
-
-
Sample Collection & Analysis:
-
Collect the supernatant (incubation media) from each well.
-
Quantify the amount of secreted insulin using an enzyme-linked immunosorbent assay (ELISA) specific for mouse insulin.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells in RIPA buffer.
-
Determine the total protein content in the lysate using a DC protein assay.
-
Normalize the secreted insulin values to the total protein content for each well.
-
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
